Lascufloxacin Hydrochloride

Catalog No.
S532522
CAS No.
1433857-09-0
M.F
C21H25ClF3N3O4
M. Wt
475.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lascufloxacin Hydrochloride

CAS Number

1433857-09-0

Product Name

Lascufloxacin Hydrochloride

IUPAC Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C21H25ClF3N3O4

Molecular Weight

475.9 g/mol

InChI

InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1

InChI Key

YQHZQIJEMFMUGH-DFIJPDEKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lascufloxacin hydrochloride; Lascufloxacin HCl; KRP-AM1977; KRP-AM-1977; KRP-AM 1977; KRP-AM1977X; KRP-AM1977Y; Lascufloxacin

The exact mass of the compound Lascufloxacin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lascufloxacin hydrochloride mechanism of action DNA gyrase topoisomerase IV inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Advantages

Lascufloxacin, an 8-methoxy fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1] [2] [3].

  • Dual-Target Inhibition: Unlike many older fluoroquinolones that strongly inhibit one enzyme over the other, lascufloxacin inhibits both DNA gyrase and topoisomerase IV to a similar degree [1] [4]. This balanced action is a key differentiator.
  • Consequences of Inhibition: These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complexes, lascufloxacin stabilizes DNA double-strand breaks, blocking the replication fork and leading to bacterial cell death [2] [3].

The following diagram illustrates the sequential mechanism by which lascufloxacin's dual inhibition leads to bacterial cell death.

G LSFX Lascufloxacin (LSFX) Gyrase Bacterial DNA Gyrase LSFX->Gyrase Inhibits TopoIV Bacterial Topoisomerase IV LSFX->TopoIV Inhibits Complex Stabilized Enzyme-DNA Complex Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks Complex->DSB Generates Death Bacterial Cell Death DSB->Death Causes

Quantitative Antibacterial Activity and Resistance Profile

Lascufloxacin demonstrates potent in vitro activity against a wide range of respiratory pathogens, including Streptococcus pneumoniae, and shows a potential advantage in limiting resistance development.

The table below summarizes key efficacy data against Streptococcus pneumoniae and the frequency of resistance development in first-step mutants compared to other fluoroquinolones [5].

Parameter Lascufloxacin Levofloxacin Moxifloxacin Garenoxacin
MIC₉₀ against *S. pneumoniae* 0.12 μg/mL 2 μg/mL 0.5 μg/mL 0.12 μg/mL
Frequency of Resistant Strain Selection Lower or similar to moxifloxacin Higher Similar to lascufloxacin Higher
Fold Increase in MIC (in ParC mutants) Up to 4-fold Up to 16-fold Up to 16-fold Up to 32-fold
  • Potent Activity: Lascufloxacin's MIC90 is 16-fold lower than levofloxacin's, indicating superior potency against S. pneumoniae [5].
  • Low Resistance Potential: The frequency at which lascufloxacin selected for resistant mutants was lower than that of levofloxacin and garenoxacin, and similar to moxifloxacin, in laboratory and clinical strains with first-step mutations [5].
  • Barrier to Resistance: When exposed to clinical strains with only ParC mutations, the increase in lascufloxacin's MIC was substantially smaller than that of the comparator drugs, underscoring its robustness against resistance development [5].

Key Experimental Protocols for In Vitro Analysis

For researchers aiming to validate or build upon these findings, here are the core methodologies from the cited studies.

Protocol 1: Broth Microdilution for MIC Determination [5]
  • Preparation: Use customized MIC plates (e.g., from Eiken Chemical Co., Ltd.).
  • Inoculum: Standardize bacterial suspensions according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
  • Inoculation: Introduce the bacterial suspension into the wells of the MIC plate containing serial dilutions of the antibiotic.
  • Incubation: Incubate the plates at 35°C for a specified period (typically 18-24 hours).
  • Reading: The MIC is identified as the lowest concentration of antibiotic that completely inhibits visible growth.
Protocol 2: Frequency of Resistance Selection [5]
  • Preparation: Use Mueller-Hinton II agar supplemented with 5% defibrinated sheep blood.
  • Drug Exposure: Incorporate fluoroquinolones at concentrations of 2x, 4x, 8x, and 16x the MIC of the test strain.
  • Inoculation: Plate a high density of bacteria (e.g., >10^9 CFU) onto the agar plates.
  • Incubation: Incubate at 35°C for 3 days.
  • Calculation: The frequency of resistance is calculated as the ratio of the number of colonies that grew on the antibiotic-containing plates to the total number of bacteria inoculated.

Key Differentiators and Research Implications

  • Structural Insights: The potent dual-targeting activity of lascufloxacin is derived from its specific chemical structure—an 8-methoxy fluoroquinolone with a unique pharmacophore at the C-7 position [6] [3]. This structure optimizes interaction with both enzyme targets.
  • Clinical Relevance: Its broad spectrum includes activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria, anaerobes, and atypicals [6]. This makes it particularly suitable for respiratory infections like nursing and healthcare-associated pneumonia (NHCAP), where polypharmacy is a concern [1] [7].

Lascufloxacin represents a significant advancement in the fluoroquinolone class. Its balanced inhibition of DNA gyrase and topoisomerase IV provides a powerful mechanism to combat respiratory infections while potentially delaying the onset of antibacterial resistance.

References

pharmacophore 8-methoxy fluoroquinolone Lascufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Lascufloxacin at a Glance

Lascufloxacin (trade name Lasvic) is a novel fluoroquinolone antibiotic developed in Japan. It was approved in 2019 for treating community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections [1]. Its development primarily addresses the growing global concern of antibiotic resistance, especially among Gram-positive bacteria [2].

Pharmacophore and Structural Analysis

The potent antibacterial activity of Lascufloxacin stems from its distinct molecular architecture, which includes key modifications to the core quinolone structure.

  • Core Fluoroquinolone Structure: Like other drugs in its class, Lascufloxacin features a core quinoline structure essential for binding to bacterial enzymes [1].
  • 8-Methoxy Group: A methoxy group at the 8-position of the quinoline nucleus is a critical feature that enhances its activity against Gram-positive bacteria and contributes to its efficacy against quinolone-resistant strains [1] [3].
  • Unique C-7 Side Chain: The molecule is appended with a complex syn-disubstituted fluoropyrrolidine fragment at the 7-position. This specific substituent, containing a cyclopropylamine group, is a major contributor to its broad-spectrum activity and is a key differentiator from other fluoroquinolones [1] [3].

The synthesis of this fragment involves a multi-step process starting from an amino ester, proceeding through asymmetric hydrogenation, and culminating in a stereospecific fluorination to produce the final chiral fluoropyrrolidine building block [3]. The overall synthesis of Lascufloxacin hydrochloride involves coupling this complex pyrrolidine fragment with a specially functionalized fluoroquinolone core [3].

Quantitative Antibacterial Activity Profile

Lascufloxacin exhibits a broad spectrum of potent activity against a wide range of clinical pathogens. The following table summarizes its in vitro activity (MIC90 values) compared to other antibacterial agents, demonstrating its strength, particularly against resistant Gram-positive strains.

Table 1: In Vitro Antibacterial Activity of Lascufloxacin (MIC90) Against Clinical Isolates [2]

Organism (Number of Isolates) Lascufloxacin (μg/mL) Levofloxacin (μg/mL) Garenoxacin (μg/mL) Key Comparator Drugs
Gram-positive Bacteria
⁍ Methicillin-Susceptible S. aureus (MSSA) (30) 0.015 0.25 0.03 -
⁍ Methicillin-Resistant S. aureus (MRSA) (100) 2 >128 64 Vancomycin (MIC90: 1 μg/mL), Linezolid (MIC90: 2 μg/mL)
⁍ Staphylococcus epidermidis (30) 0.12 4 1 -
⁍ Enterococcus faecalis (30) 0.12 2 0.25 -
⁍ Streptococcus pyogenes (30) 0.06 1 0.12 -
⁍ Penicillin-Resistant S. pneumoniae (PRSP) (30) 0.06 1 0.06 -
Other Respiratory Pathogens
⁍ Mycoplasma pneumoniae Active [4] - - -

A critical finding from enzymatic studies is that Lascufloxacin maintains potent inhibitory activity against both wild-type and mutated target enzymes (DNA gyrase and topoisomerase IV). This results in incomplete cross-resistance with older quinolones, allowing it to remain effective against many bacteria that have developed resistance to agents like levofloxacin and ciprofloxacin [5] [2].

Mechanism of Action and Resistance

Lascufloxacin's potent activity, especially against resistant strains, is driven by a dual-target mechanism and its high affinity for bacterial enzymes.

G LFX Lascufloxacin GyrA DNA Gyrase (GyrA Subunit) LFX->GyrA Primary Target GyrB DNA Gyrase (GyrB Subunit) LFX->GyrB ParC Topoisomerase IV (ParC Subunit) LFX->ParC Secondary Target ParE Topoisomerase IV (ParE Subunit) LFX->ParE DSB Double-Stranded DNA Breaks GyrA->DSB Inhibits Re-ligation GyrB->DSB Inhibits ATPase Activity ParC->DSB ParE->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Diagram: Dual-target mechanism of Lascufloxacin. It potently inhibits both DNA gyrase and topoisomerase IV, leading to lethal DNA breaks. Its 8-methoxy group and C-7 side chain enhance binding, even to mutated enzymes [2] [4].

Unique Pharmacokinetic and Distribution Properties

A key feature of Lascufloxacin is its exceptional distribution into the lung tissue, a property critical for treating respiratory infections.

  • High Lung Penetration: The drug achieves high concentrations in Epithelial Lining Fluid (ELF), the site of many respiratory infections [6].
  • Mechanism of ELF Distribution: Unlike other quinolones, Lascufloxacin's high ELF distribution is not primarily mediated by efflux transporters. Instead, it preferentially and saturably binds to phosphatidylserine, a phospholipid component of pulmonary surfactant. This binding is believed to occur via ionic interactions and acts as a reservoir for the drug in the lungs [6].

G Blood Bloodstream LungCell Lung Epithelial Cell Blood->LungCell Passive/Cellular Transport ELF Epithelial Lining Fluid (ELF) LungCell->ELF PS Phosphatidylserine (Pulmonary Surfactant) ELF->PS Saturable Binding

Diagram: Proposed mechanism for Lascufloxacin's high lung distribution. Binding to phosphatidylserine in pulmonary surfactant creates a reservoir in the epithelial lining fluid [6].

Clinical Efficacy and Safety Profile

Recent clinical studies confirm the therapeutic potential of Lascufloxacin derived from its preclinical profile.

Table 2: Summary of Key Clinical Efficacy Findings

Indication Study Design / Population Key Efficacy Findings Safety Findings

| Nursing- and Healthcare-Associated Pneumonia (NHCAP) [7] | Single-arm, open-label study (n=71 for safety). Median age: 86 years; all with moderate severity. | Clinical Efficacy: 78.6% at Test of Cure (TOC), 89.3% at End of Treatment (EOT). Efficacy was unaffected by risk factors for resistant bacteria or aspiration. | No severe adverse events (AEs) attributed to Lascufloxacin were observed. | | Macrolide-Resistant Mycoplasma pneumoniae Pneumonia [4] | Prospective observational study (2024-2025). Compared to minocycline. | Defervescence within 48 hrs: 90% in both Lascufloxacin and minocycline groups for resistant infections. Equally effective (91%) in macrolide-sensitive infections. | - |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies.

1. Determining Minimum Inhibitory Concentration (MIC) [2]

  • Principle: The broth or agar dilution method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
  • Procedure:
    • Prepare serial two-fold dilutions of Lascufloxacin in a suitable broth or agar medium.
    • Inoculate each dilution with a standardized bacterial suspension (approximately 5 × 10^5 CFU/mL for broth).
    • Incubate the plates or tubes under appropriate conditions (e.g., 35°C for 18-20 hours for most aerobes).
    • The MIC is the lowest concentration of antibiotic that completely inhibits visible growth.
  • Standards: Perform according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

2. Assessing Transport Mechanisms in Lung Epithelial Cells [6]

  • Principle: This experiment uses cell monolayers to model drug transport and identify involvement of specific efflux transporters.
  • Procedure:
    • Cell Culture: Use Calu-3 (human lung epithelial) cell lines grown on permeable filters to form confluent, polarized monolayers.
    • Transport Study: Add Lascufloxacin to the donor compartment (either apical or basolateral). Measure its appearance in the receiver compartment over time.
    • Inhibition with Chemical Inhibitors: Repeat the transport studies in the presence of specific transporter inhibitors (e.g., P-gp inhibitor GF120918 or BCRP inhibitor Ko143).
    • Analysis: Calculate apparent permeability (Papp) and efflux ratio. A high efflux ratio that decreases significantly with an inhibitor indicates the drug is a substrate for that transporter.

Conclusion and Research Implications

Lascufloxacin represents a significant advancement in the fluoroquinolone class. Its unique 8-methoxy group and syn-fluoropyrrolidine side chain pharmacophore confer:

  • Superior potency against Gram-positive pathogens, including MRSA and PRSP.
  • The ability to overcome certain quinolone resistance mechanisms.
  • Favorable lung pharmacokinetics due to its unique binding to pulmonary surfactant.

For drug development professionals, this profile suggests that the 8-methoxy fluoroquinolone scaffold, particularly with strategic modifications at the C-7 position, remains a promising template for developing new antibiotics to address the challenge of multidrug-resistant bacterial infections.

References

Lascufloxacin Pharmacokinetics: Comprehensive Technical Guide to Lung Epithelial Lining Fluid Concentration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lascufloxacin and Pulmonary Pharmacokinetics

Lascufloxacin (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent characterized by unique pharmacophores at the 1st and 7th positions of the quinoline nucleus, which contribute to its enhanced antibacterial activity and distinctive pharmacokinetic profile [1]. As a newly developed fluoroquinolone in Japan, LSFX demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Mycoplasma pneumoniae [1]. The drug is being developed for the treatment of community-acquired pneumonia and other respiratory tract infections, with both oral and intravenous formulations available [1] [2].

The pharmacokinetic profile of LSFX is characterized by complete gastrointestinal absorption, an adequate elimination half-life (15.6 to 18.2 hours) suitable for once-daily dosing, and approximately dose-proportional increases in both AUC (area under the concentration-time curve) and Cmax (maximum concentration) [1] [3]. Human plasma protein binding of LSFX is approximately 74.0%, with total body clearance and volume of distribution of 8.07 liters/h and 188 liters after 100 mg oral administration, respectively [1]. These pharmacokinetic properties, combined with its potent antibacterial activities, position LSFX as a promising therapeutic option for respiratory infections, particularly due to its exceptional penetration into pulmonary tissues and fluids [1] [2].

Key Pharmacokinetic Findings in Pulmonary Compartments

Quantitative Distribution Across Compartments

Lascufloxacin demonstrates exceptional penetration into the pulmonary compartments, achieving concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) that significantly exceed simultaneous plasma concentrations [4] [1]. Following a single oral dose of 75 mg in healthy adult volunteers, the drug rapidly distributes to ELF with a time to maximum concentration (Tmax) of 1 hour, identical to that observed in plasma [4]. This rapid distribution is followed by sustained concentrations in pulmonary compartments that remain elevated above plasma levels at all time points examined from 1 to 24 hours post-administration [1].

The magnitude of pulmonary penetration is substantial, with maximum concentration (Cmax) values of 0.576 μg/mL in plasma, 12.3 μg/mL in ELF, and 21.8 μg/mL in AM [4] [1]. This represents ELF and AM concentrations that are approximately 21.4 and 37.8 times higher than simultaneous plasma concentrations, respectively [4]. The extent of exposure, as measured by area under the concentration-time curve from 0 to 24 hours (AUC0-24), follows a similar pattern with values of 7.67, 123, and 325 μg·h/mL in plasma, ELF, and AM, respectively [4] [1]. These pharmacokinetic parameters demonstrate the remarkable ability of LSFX to achieve and maintain therapeutic concentrations at the primary sites of respiratory infection.

Comprehensive Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of Lascufloxacin (75 mg single dose) in Plasma, Epithelial Lining Fluid (ELF), and Alveolar Macrophages (AM)

Parameter Plasma Epithelial Lining Fluid (ELF) Alveolar Macrophages (AM)
Cmax (μg/mL) 0.576 ± 0.145 12.3 ± 3.74 21.8 ± 17.2
Tmax (h) 1 1 6
AUC0-24 (μg·h/mL) 7.67 123 325
Site-to-Plasma Concentration Ratio - 15.0-22.4 18.5-56.4
Site-to-Free Plasma Concentration Ratio - 57.5-86.4 71.0-217

Table 2: Mean Concentrations (μg/mL) of Lascufloxacin at Different Time Points After 75 mg Oral Dose

Time (h) Plasma ELF AM ELF/Plasma Ratio AM/Plasma Ratio
1 0.576 12.3 19.9 22.4 31.9
2 0.501 9.22 9.13 18.4 18.5
4 0.443 7.15 9.68 16.5 21.9
6 0.387 5.84 21.8 15.2 56.4
24 0.176 2.65 6.03 15.0 38.0

The concentration ratios between pulmonary compartments and plasma remain consistently high throughout the 24-hour dosing interval [1]. When corrected for protein binding, the penetration ratios are even more striking, with free ELF-to-free plasma ratios ranging from 57.5 to 86.4 and free AM-to-free plasma ratios ranging from 71.0 to 217 across the sampling time points [1]. This extensive tissue distribution is particularly noteworthy for alveolar macrophages, where LSFX achieves the highest concentrations among all measured compartments, suggesting potent intracellular accumulation that may enhance efficacy against intracellular respiratory pathogens [1].

Experimental Methodologies for Pulmonary Pharmacokinetics

Bronchoalveolar Lavage and Sampling Procedures

The definitive assessment of LSFX pulmonary penetration was conducted using bronchoscopy with bronchoalveolar lavage (BAL) in healthy adult volunteers [4] [1]. This methodological approach allows for direct sampling of pulmonary compartments and quantitative measurement of drug concentrations at the site of action. The study enrolled thirty healthy adult male Japanese subjects allocated into five groups, each receiving a single oral dose of 75 mg LSFX [4] [1]. BAL and simultaneous blood sampling were performed at predetermined time points (1, 2, 4, 6, or 24 hours after administration) to characterize the complete pharmacokinetic profile across compartments [4].

The BAL procedure involved instilling sterile saline into a subsegmental bronchus followed by aspiration of the lavage fluid [1]. The recovered BAL fluid was then processed to separate the cellular and supernatant fractions. The total number of cells recovered ranged from 1.42 × 10^6 to 4.28 × 10^6 cells across sampling groups, with alveolar macrophages comprising 93.2% to 94.7% of the cellular fraction [1]. This high percentage of alveolar macrophages ensured representative sampling of this important compartment for intracellular pathogen defense. The integrity of the sampling procedure was validated by measuring the plasma-to-BAL fluid urea concentration ratio, which ranged from 69.4 to 78.2 across groups, consistent with proper dilution correction [1].

Quantification Methods and Calculations

Lascufloxacin concentrations in different compartments were determined using validated analytical methods, with specific approaches for each matrix [1] [5]. The concentration in BAL supernatant (CBAL) was measured directly, while epithelial lining fluid concentration (CELF) was calculated using the urea nitrogen dilution method to correct for dilution during the lavage procedure: CELF = CBAL × (ureaplasma/ureaBAL), where ureaplasma and ureaBAL are the concentrations of urea in plasma and BAL fluid, respectively [5]. This method accounts for the variable dilution inherent in BAL sampling and provides an accurate measurement of drug concentration in the actual epithelial lining fluid [5].

The alveolar macrophage concentration (CAM) was determined from the cell suspension obtained by centrifuging the BAL fluid [5]. The calculation followed the formula: CAM = Csuspension/VAM, where Csuspension is the concentration of LSFX in the cell suspension and VAM is the volume of alveolar macrophages in 1 mL of suspension [5]. The volume of AM was calculated using a reported value of 2.42 μL per 10^6 cells [5]. Differential cell counts of BAL fluid were performed to determine the exact number of alveolar macrophages in each sample [1] [5]. This comprehensive methodological approach ensures accurate quantification of LSFX in both extracellular (ELF) and intracellular (AM) pulmonary compartments relevant to antibacterial efficacy.

G cluster_0 BAL Fluid Processing A 75 mg LSFX Oral Administration B Plasma & Pulmonary Compartment Sampling A->B Healthy volunteers (n=30) C Sample Processing B->C Simultaneous collection at 1, 2, 4, 6, 24h F Centrifugation (Separate supernatant & cells) C->F D Concentration Analysis E Pharmacokinetic Parameter Calculation D->E Cmax, Tmax, AUC calculations G ELF Concentration Calculation (Urea method) F->G Supernatant analysis H AM Concentration Calculation (Cell volume) F->H Cell suspension analysis G->D H->D

Figure 1: Experimental workflow for assessing LSFX pulmonary pharmacokinetics using bronchoalveolar lavage (BAL) in healthy volunteers

Research Applications and Clinical Correlation

Hollow-Fiber Infection Model Studies

Recent investigations have utilized advanced in vitro systems to evaluate the efficacy of LSFX based on its pulmonary pharmacokinetic profile [6]. The hollow-fiber infection model (HFIM) is particularly valuable as it simulates human infection sites by replicating antimicrobial exposure and pathogen growth under conditions that closely mimic physiological concentrations [6]. This model system was employed to test LSFX against both levofloxacin-sensitive and levofloxacin-resistant Streptococcus pneumoniae strains by simulating human ELF concentrations observed in clinical studies [6].

The experimental results demonstrated that when ELF concentrations were replicated in the HFIM, LSFX exhibited potent bactericidal activity against both levofloxacin-sensitive (TUM23169, MIC 0.03 mg/L) and levofloxacin-resistant (TUM23133, MIC 0.25 mg/L) S. pneumoniae strains [6]. The bacterial counts of both strains decreased to below the detection limit within 4 hours of LSFX administration, with no regrowth observed over 168 hours of continuous monitoring [6]. This contrasts with simulations of plasma pharmacokinetics, where a bacteriostatic effect (Δlog CFU0-24 = -1.31) was observed against the levofloxacin-resistant strain, highlighting the critical importance of achieving adequate pulmonary concentrations for resistant pathogens [6].

Clinical Effectiveness and Implications

Clinical studies have begun to validate the therapeutic implications of LSFX's favorable pulmonary pharmacokinetics [2]. A recent retrospective investigation of 55 patients with pneumonia, including chronic lung disease exacerbations and lung abscesses, demonstrated that intravenous LSFX administration resulted in clinical improvement in 45 patients (81.8%) [2]. Notably, among patients with community-acquired pneumonia, 20 of 21 (95.2%) improved with LSFX treatment, including all 9 patients with bacterial pneumonia who received LSFX as first-line treatment [2].

The clinical effectiveness was particularly evident in challenging cases, with 8 of 9 (88.9%) lung abscess patients showing clinical improvement when LSFX was administered as a second-line treatment after initial antibiotic failure [2]. This clinical success is attributed to LSFX's broad antimicrobial activity against respiratory pathogens, including anaerobic bacteria, combined with its exceptional penetration into pulmonary tissues [2]. The demonstrated efficacy against lung abscesses suggests that LSFX achieves therapeutic concentrations even in enclosed pulmonary infections where antibiotic penetration is often compromised [2].

Conclusion and Future Perspectives

The comprehensive pharmacokinetic data demonstrate that LSFX achieves exceptionally high concentrations in key pulmonary compartments, particularly epithelial lining fluid and alveolar macrophages, with penetration ratios that significantly exceed those of plasma [4] [1]. This extensive lung distribution, combined with its potent activity against respiratory pathogens including drug-resistant strains, positions LSFX as a valuable therapeutic option for lower respiratory tract infections [6] [2]. The concentrations achieved in ELF and AM consistently exceed the MIC90 values for common respiratory pathogens across the dosing interval, supporting its use in once-daily regimens [4] [1].

References

Lascufloxacin synthesis route Kyorin Pharmaceutical

Author: Smolecule Technical Support Team. Date: February 2026

Overview of the Synthetic Strategy

The synthesis, designed for a kilogram scale, is a convergent process that involves the separate preparation of two key building blocks before their final union [1] [2]:

  • The Syn-Disubstituted Fluoropyrrolidine Fragment: This moiety provides the stereochemical complexity at the 7-position of the quinolone core.
  • The Fluoroquinolone Core: This is constructed from a commercial acetoacetate building block.

The diagram below illustrates the complete synthetic workflow.

LascufloxacinSynthesis cluster_pyrrolidine Fluoropyrrolidine Fragment Synthesis cluster_quinolone Fluoroquinolone Core Synthesis cluster_final Final Coupling Amino Ester 14 Amino Ester 14 Pyrrolidone 15 Pyrrolidone 15 Amino Ester 14->Pyrrolidone 15 trans-Pyrrolidine 16 trans-Pyrrolidine 16 Pyrrolidone 15->trans-Pyrrolidine 16 Amide 18 Amide 18 trans-Pyrrolidine 16->Amide 18 Amine Salt 19 Amine Salt 19 Amide 18->Amine Salt 19 Trialkyl Amine 20 Trialkyl Amine 20 Amine Salt 19->Trialkyl Amine 20 Chiral Fluoride 21 Chiral Fluoride 21 Trialkyl Amine 20->Chiral Fluoride 21 Fluoropyrrolidine 22 Fluoropyrrolidine 22 Chiral Fluoride 21->Fluoropyrrolidine 22 Lascufloxacin Lascufloxacin Fluoropyrrolidine 22->Lascufloxacin Acetoacetate 23 Acetoacetate 23 Ethoxymethylene Intermediate Ethoxymethylene Intermediate Acetoacetate 23->Ethoxymethylene Intermediate Quinolone 26 Quinolone 26 Ethoxymethylene Intermediate->Quinolone 26 Borate Complex 27 Borate Complex 27 Quinolone 26->Borate Complex 27 Borate Complex 27->Lascufloxacin

Complete synthesis workflow of Lascufloxacin, showing parallel construction of key fragments and final coupling.

Key Steps in Pyrrolidine Fragment Synthesis

The synthesis of the fluoropyrrolidine fragment begins with amino ester 14 and proceeds through several stereocontrolled steps [1] [2]:

Step Reaction Key Reagent/Condition Outcome / Intermediate
1 Amine Protection Cbz (Benzyl chloroformate) Protects the secondary amine for subsequent reactions.
2 Ring Formation Claisen Condensation Forms pyrrolidone 15 (75% yield).
3 Asymmetric Hydrogenation Ru catalyst, (S)-BINAP ligand Installs stereochemistry to produce trans-pyrrolidine 16.
4 Ester Saponification & Coupling 1. Hydrolysis 2. Coupling with Cyclopropylamine Forms crystalline amide 18 (60% yield over 3 steps from 15).
5 Amide Reduction Borane-THF complex Reduces amide to amine, isolated as HCl salt.
6 Amine Protection Benzyl group Protects the new amine as trialkyl amine 20.
7 Fluorination with Inversion Perfluoro-1-octanesulfonyl fluoride (POSF) Produces chiral fluoride 21 with inverted stereochemistry.
8 Deprotection & Salt Formation Hydrogenation, Acid Removes benzyl group to give final fluoropyrrolidine fragment 22.

The mechanism of the amide coupling step (Step 4) is noteworthy [2]:

  • Activation: The carboxylic acid is first activated by a carbodiimide reagent (e.g., DCC or EDC) to form an reactive O-acylisourea intermediate.
  • Transesterification: This intermediate reacts with hydroxybenzotriazole (HOBt) to form a more stable HOBt ester.
  • Aminolysis: The cyclopropylamine attacks the HOBt ester, displacing HOBt and forming the final amide bond in 18.

Construction of the Fluoroquinolone Core

The quinolone core is built from commercial acetoacetate 23 through these key transformations [1] [2]:

Step Reaction Key Reagent/Condition Outcome / Intermediate
1 Condensation Triethyl orthoformate (24), Acetic Anhydride Forms an ethoxymethylene active species.
2 Cyclization 2-Fluoroethylamine hydrochloride (25) Produces quinolone 26 via nucleophilic attack and ring closure.
3 Borate Complex Formation Boric acid, Acetic anhydride Converts ethyl ester to borate complex 27 for improved solubility and reactivity.

A plausible mechanism for the quinolone core formation (Steps 1-2) is [2]:

  • Triethyl orthoformate and acetic anhydride react to form a potent electrophile.
  • Deprotonation of acetoacetate 23 by a mild base (e.g., K₂CO₃) generates an enolate.
  • The enolate attacks the electrophile, leading to an intermediate that undergoes ethanol elimination, yielding an ethoxymethylene product.
  • Treatment with 2-fluoroethylamine hydrochloride (25) triggers cyclization and aromatization to form the quinolone 26.

Final Coupling and Key Innovations

The final stage of the synthesis involves the coupling of the two main fragments [1]:

  • Nucleophilic Aromatic Substitution (SNAr): The fluoropyrrolidine fragment 22 acts as a nucleophile that displaces the fluorine atom at the 7-position of the borate complex 27, forming the carbon-nitrogen bond that links the two complex pieces and yielding Lascufloxacin.

Two innovative aspects of this synthesis route are:

  • Borate Complex Formation: The conversion of the ethyl ester in 26 to the borate complex 27 was a crucial step. This complex offered improved solubility and enhanced reactivity in the final SNAr reaction, facilitating the coupling [1].
  • Stereocontrolled Fluorination: The use of perfluoro-1-octanesulfonyl fluoride (POSF) to introduce the fluorine atom with inversion of stereochemistry ensured the correct final three-dimensional structure of the molecule [1].

References

Lascufloxacin activity against quinolone-resistant Streptococcus pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity & PK/PD Data

Parameter Levofloxacin-Sensitive Strain (TUM23169) Levofloxacin-Resistant Strain (TUM23133)
LSFX MIC Value 0.03 - 0.06 mg/L [1] 0.25 mg/L [1]
Levofloxacin (LVX) MIC Value 1 mg/L [1] > 4 mg/L [1]
Bactericidal Activity in Simulated Blood PK ΔlogCFU0–24 < -4.31 (Bactericidal) [1] ΔlogCFU0–24 = -1.31 (Bacteriostatic) [1]
Bactericidal Activity in Simulated ELF PK ΔlogCFU0–24 < -3.74 (Bactericidal) [1] ΔlogCFU0–24 < -4.48 (Bactericidal) [1]
Key Conclusion Effective under both blood and ELF pharmacokinetics. [1] Bactericidal activity achieved only when simulating ELF pharmacokinetics. [1]

The following diagram illustrates the core finding of the study: how Lascufloxacin's high lung penetration enables its activity against resistant pathogens.

LSFX_Blood Lascufloxacin in Bloodstream HFIM_Model Hollow-Fiber Infection Model (HFIM) LSFX_Blood->HFIM_Model LSFX_ELF Lascufloxacin in Lung (ELF) LSFX_ELF->HFIM_Model PK_Sim Simulated Pharmacokinetics PK_Sim->LSFX_Blood Simulates PK_Sim->LSFX_ELF Simulates Resistant_Pneumo Levofloxacin-Resistant S. pneumoniae HFIM_Model->Resistant_Pneumo Challenges with Outcome_Static Bacteriostatic Effect Resistant_Pneumo->Outcome_Static Under Blood PK Outcome_Cidal Bactericidal Effect Resistant_Pneumo->Outcome_Cidal Under ELF PK

Mechanism of Lascufloxacin's action against resistant S. pneumoniae.

Detailed Experimental Protocol

The core data comes from a study that used a Hollow-Fiber Infection Model (HFIM) to simulate human pharmacokinetics. Here is a detailed breakdown of the methodology [1]:

  • Bacterial Strains: One levofloxacin-sensitive (S. pneumoniae TUM23169, MIC 1 mg/L) and one levofloxacin-resistant (S. pneumoniae TUM23133, MIC >4 mg/L) strain were used, both isolated from respiratory specimens.
  • Culture Medium: A Chemically Defined Medium (CDM) was used at a 10% concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB). This was specifically developed to replace standard blood-supplemented media, which caused biofouling in the HFIM system. This novel medium supported robust growth of S. pneumoniae comparable to traditional media.
  • Venting System: A custom-made, anodized aluminum venting device was installed on the hollow-fiber module to prevent air bubble accumulation, a common issue when working with S. pneumoniae that can disrupt the experiment.
  • Pharmacokinetic Simulation: The HFIM was used to simulate two human pharmacokinetic profiles over 168 hours (7 days):
    • Plasma/Blood concentrations of LSFX.
    • Epithelial Lining Fluid (ELF) concentrations of LSFX, which are 15.0–22.4 times higher than in blood.
  • Inoculum and Analysis: Bacterial suspensions were introduced into the system. Samples were collected over time to measure:
    • Bacterial Density (log₁₀ CFU/mL) to determine bactericidal (ΔlogCFU₀–₂₄ ≤ -3) or bacteriostatic activity.
    • LSFX concentrations to verify the system accurately replicated the target PK profiles.

The workflow of this key experiment is summarized in the diagram below.

Strain_Prep 1. Bacterial Strain Preparation (S. pneumoniae LVX-S & LVX-R) Medium_Prep 2. Specialized Medium Preparation (10% CDM in CAMHB) Strain_Prep->Medium_Prep HFIM_Setup 3. HFIM System Setup with Bubble-Venting Device Medium_Prep->HFIM_Setup PK_Simulation 4. Pharmacokinetic Simulation (Blood vs. ELF profiles) HFIM_Setup->PK_Simulation Inoculation 5. System Inoculation & LSFX Dosing PK_Simulation->Inoculation Sampling 6. Longitudinal Sampling (CFU count & drug concentration) Inoculation->Sampling Analysis 7. Data Analysis (PK/PD & Bactericidal effect) Sampling->Analysis

Workflow of the Hollow-Fiber Infection Model (HFIM) study.

Clinical Relevance and Positioning

The compelling pre-clinical data is supported by clinical studies showing the effectiveness of LSFX in real-world pneumonia cases, which often involve S. pneumoniae [2] [3] [4]. Furthermore, LSFX has shown clinical efficacy comparable to minocycline in treating macrolide-resistant Mycoplasma pneumoniae pneumonia, highlighting its broader role in managing resistant respiratory pathogens [5].

References

Lascufloxacin: Comprehensive Technical Guide on its Spectrum and Mechanisms Targeting Gram-positive, Gram-negative, and Anaerobic Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Lascufloxacin (also known as KRP-AM1977 or lascufloxacin hydrochloride) is a novel 8-methoxy fluoroquinolone antibacterial agent developed in Japan with unique pharmacophores at the 1st and 7th positions of the quinoline nucleus. This structural optimization results in enhanced antibacterial potency and an expanded spectrum covering Gram-positive, Gram-negative, and anaerobic bacteria. As bacterial resistance to existing antibiotics continues to escalate globally, with particularly concerning trends in fluoroquinolone resistance among pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, lascufloxacin represents a significant advancement in antimicrobial chemotherapy. Its development addresses the critical medical need for agents effective against resistant pathogens, including those involved in polymicrobial infections where anaerobic bacteria often play a contributory role [1] [2] [3].

The scientific importance of lascufloxacin lies in its demonstrated ability to maintain efficacy against clinical isolates with reduced susceptibility to earlier-generation fluoroquinolones. Research indicates that lascufloxacin exhibits incomplete cross-resistance with existing quinolones, potentially attributable to its enhanced binding affinity for target enzymes even when they contain common resistance-conferring mutations. Additionally, its favorable pharmacokinetic profile, characterized by excellent oral bioavailability, extensive tissue distribution (particularly in lung tissue), and prolonged elimination half-life suitable for once-daily dosing, positions lascufloxacin as a promising therapeutic option for respiratory tract infections and other challenging bacterial diseases [1] [2] [4].

Mechanism of Action

Lascufloxacin exerts its bactericidal effects through a dual-target mechanism characteristic of fluoroquinolone antibiotics, but with enhanced affinity for both molecular targets:

  • DNA Gyrase Inhibition: Lascufloxacin primarily inhibits DNA gyrase (topoisomerase II), an essential bacterial enzyme that introduces negative supercoils into DNA during replication. By binding to the DNA-gyrase complex, lascufloxacin stabilizes the cleavage complex and prevents the resealing of DNA double-strands, leading to double-stranded DNA breaks and eventual bacterial cell death [4] [3].

  • Topoisomerase IV Inhibition: The drug concurrently inhibits topoisomerase IV, another critical bacterial enzyme responsible for chromosome decatenation (separation of interlinked daughter chromosomes after DNA replication). This dual inhibition strategy effectively blocks bacterial cell division and contributes to the potent bactericidal activity of lascufloxacin [4] [3].

A distinguishing feature of lascufloxacin is its structural optimization at key positions that enhance binding to both target enzymes, even in the presence of common resistance-conferring mutations. The 8-methoxy group and unique substitutions at the C-7 position contribute to increased potency and the ability to overcome certain resistance mechanisms that limit the effectiveness of earlier fluoroquinolones. Enzymatic studies have confirmed that lascufloxacin maintains potent inhibitory activity against both wild-type and mutated (quinolone-resistant) target enzymes, providing a molecular basis for its efficacy against resistant clinical isolates [2] [4].

The following diagram illustrates lascufloxacin's dual mechanism of action and its consequences on bacterial cell viability:

Lascufloxacin's mechanism leads to irreversible bacterial cell damage through dual enzyme inhibition.

Antibacterial Spectrum and Quantitative Activity

Lascufloxacin demonstrates a broad spectrum of activity encompassing Gram-positive, Gram-negative, and anaerobic bacteria, with particularly potent activity against clinically significant Gram-positive pathogens. The quantitative data below, derived from comprehensive in vitro studies, illustrate its potency across diverse bacterial groups.

Gram-Positive Bacteria

Table 1: Lascufloxacin Activity Against Gram-Positive Bacteria

Bacterial Species MIC₅₀ (μg/ml) MIC₉₀ (μg/ml) Potency Comparison
Staphylococcus aureus (MSSA) 0.015 0.015 16-fold more potent than levofloxacin
Staphylococcus aureus (MRSA) 0.5 2 32->64-fold more potent than levofloxacin
Staphylococcus epidermidis 0.03 0.12 8->32-fold more potent than levofloxacin
Enterococcus faecalis 0.06 0.12 16-fold more potent than levofloxacin
Streptococcus pyogenes 0.03 0.06 16-fold more potent than levofloxacin
Streptococcus agalactiae 0.06 0.5 16->32-fold more potent than levofloxacin
Streptococcus pneumoniae (PSSP) 0.06 0.06 16-fold more potent than levofloxacin
Streptococcus pneumoniae (PRSP) 0.06 0.06 16-fold more potent than levofloxacin
Streptococcus anginosus group ≤0.008-0.06 N/R More potent than existing quinolones

Lascufloxacin exhibits exceptional potency against Gram-positive bacteria, including multidrug-resistant strains such as MRSA. Against MRSA isolates, lascufloxacin (MIC₉₀ = 2 μg/ml) demonstrated activity almost equivalent to linezolid and vancomycin, and was 32- to >64-fold superior to levofloxacin, garenoxacin, and ciprofloxacin. This enhanced activity against resistant Gram-positive pathogens represents one of the most significant advantages of lascufloxacin over earlier fluoroquinolones [2].

Gram-Negative and Anaerobic Bacteria

Table 2: Lascufloxacin Activity Against Gram-Negative and Anaerobic Bacteria

Bacterial Species MIC Range (μg/ml) MIC₅₀ (μg/ml) MIC₉₀ (μg/ml)
Gram-Negative Bacteria
Haemophilus influenzae ≤0.008-0.015 ≤0.008 0.015
Moraxella catarrhalis ≤0.008-0.015 ≤0.008 0.015
Escherichia coli 0.015->16 0.03 >16
Klebsiella pneumoniae 0.03->16 0.06 >16
Anaerobic Bacteria
Prevotella intermedia N/R N/R N/R
Prevotella bivia N/R N/R N/R
Prevotella melaninogenica N/R N/R N/R
Fusobacterium nucleatum N/R N/R N/R
Peptoniphilus asaccharolyticus N/R N/R N/R
Parvimonas micra N/R N/R N/R

While lascufloxacin's primary strength lies in its anti-Gram-positive activity, it maintains a respectable spectrum against common Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. Its activity against Enterobacteriaceae (E. coli, Klebsiella pneumoniae) is more variable, reflecting existing resistance patterns in these species. Notably, lascufloxacin demonstrates potent activity against anaerobic bacteria, a characteristic shared with other fourth-generation fluoroquinolones but enhanced in its case. This broad spectrum against anaerobes including Prevotella species, Fusobacterium nucleatum, and Gram-positive anaerobes like Peptoniphilus asaccharolyticus and Parvimonas micra positions lascufloxacin as a potential option for polymicrobial infections involving aerobic-anaerobic mixtures [5] [6].

Pharmacokinetics and Tissue Distribution

Lascufloxacin exhibits a favorable pharmacokinetic profile characterized by complete gastrointestinal absorption, adequate elimination half-life (15.6-18.2 hours) suitable for once-daily dosing, and approximately dose-proportional increases in AUC and Cmax. Human plasma protein binding is approximately 74.0%, with total body clearance of 7.62-8.07 liters/h and volume of distribution of 172-188 liters after 100 mg administration [1].

A critical pharmacokinetic advantage of lascufloxacin is its exceptional penetration into lung tissues, as demonstrated in healthy adult volunteers:

  • Epithelial Lining Fluid (ELF): Lascufloxacin rapidly distributes to ELF with Tmax of 1 hour (identical to plasma). The Cmax in ELF reaches 12.3 μg/ml, with AUC₀–₂₄ of 123 μg·h/ml. The average site-to-free plasma concentration ratio ranges from 57.5 to 86.4, indicating extensive penetration [1].

  • Alveolar Macrophages (AM): Even higher concentrations are achieved in alveolar macrophages, with Cmax of 21.8 μg/ml and AUC₀–₂₄ of 325 μg·h/ml. The average site-to-free plasma concentration ratio ranges from 71.0 to 217, demonstrating extensive intracellular accumulation [1].

This favorable lung penetration profile ensures that drug concentrations in these critical compartments significantly exceed MIC₉₀ values for common respiratory pathogens throughout the dosing interval, supporting the use of lascufloxacin for respiratory tract infections [1].

The following diagram illustrates the workflow for measuring lascufloxacin concentrations in different biological compartments and the resulting pharmacokinetic advantages:

Experimental workflow for measuring lascufloxacin lung penetration shows extensive tissue distribution.

In Vitro and In Vivo Efficacy Data

In Vitro Hollow-Fiber Infection Model

Recent studies using a hollow-fiber infection model (HFIM) have demonstrated the potent bactericidal activity of lascufloxacin against Streptococcus pneumoniae, including levofloxacin-resistant strains. When lascufloxacin concentrations in epithelial lining fluid were simulated, the drug demonstrated:

  • Rapid bactericidal activity against both levofloxacin-sensitive (TUM23169, MIC = 0.03 mg/l) and levofloxacin-resistant (TUM23133, MIC = 0.25 mg/l) S. pneumoniae strains
  • Complete bacterial eradication within 4 hours of administration, with no regrowth observed over 168 hours (7 days) of monitoring
  • Superior efficacy compared to plasma concentration simulations, where bactericidal activity against the resistant strain was only bacteriostatic (Δlog CFU₀–₂₄ = -1.31 vs -4.48 in ELF simulation)

These data highlight the critical importance of lascufloxacin's favorable lung penetration in achieving optimal bactericidal effects against respiratory pathogens, particularly for strains with reduced quinolone susceptibility [7].

In Vivo Pneumonia Mixed-Infection Model

The efficacy of lascufloxacin has been evaluated in a neutropenic murine pneumonia model involving mixed infection with Streptococcus pneumoniae and the anaerobic bacterium Prevotella intermedia. This sophisticated model better represents the complex microbiology of many human respiratory infections:

  • Against S. pneumoniae KY-9, lascufloxacin (50 mg/kg) reduced bacterial burdens from 8.46 ± 0.12 log₁₀ CFU/mL in controls to 3.35 ± 0.24 log₁₀ CFU/mL (p < 0.001) at 24 hours
  • Against P. intermedia 335, lascufloxacin reduced bacterial counts from 6.04 ± 1.31 log₁₀ CFU/mL to 1.54 ± 0.57 log₁₀ CFU/mL (p < 0.001)
  • Notably, lascufloxacin demonstrated enhanced antimicrobial activities against both pathogens in the mixed-infection model compared to single-infection scenarios, while levofloxacin showed attenuated efficacy against S. pneumoniae in mixed infection

These results suggest that lascufloxacin may offer clinical advantages in treating polymicrobial respiratory infections involving combinations of aerobic and anaerobic bacteria [6] [8].

Experimental Protocols and Methodologies

Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method determines the lowest concentration of lascufloxacin that inhibits visible bacterial growth, providing quantitative susceptibility data [2].

Procedure:

  • Prepare lascufloxacin serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB)
  • For fastidious organisms (S. pneumoniae), supplement with 2-5% lysed horse blood or use specialized media like CDM-HD
  • Standardize inoculum to approximately 5 × 10⁵ CFU/mL in each well
  • Incubate plates at 35°C for 16-20 hours (extended for anaerobes)
  • Record MIC as the lowest concentration completely inhibiting visible growth
  • Include quality control strains (S. aureus ATCC 29213, E. coli ATCC 25922) for validation

Note: For anaerobic bacteria, perform all procedures in an anaerobic chamber or using pre-reduced media to maintain strict anaerobic conditions [5] [2].

Resistance Selection Studies

Principle: Sequential passage of bacteria in sub-inhibitory antibiotic concentrations evaluates the potential for resistance development [2].

Procedure:

  • Start with parent strains at 1/2× MIC of lascufloxacin
  • Passage daily by transferring to fresh media containing increasing drug concentrations
  • Monitor MIC changes at each passage for at least 10 cycles
  • Compare mutation frequency to reference fluoroquinolones
  • Islect and characterize resistant mutants for target gene mutations (gyrA, gyrB, parC, parE)

Key Finding: Lascufloxacin demonstrates a low resistance selection potential with minimal MIC increases after sequential passage compared to earlier quinolones [2].

Intrapulmonary Pharmacokinetic Profiling

Principle: Bronchoalveolar lavage (BAL) with urea correction accurately measures antibiotic concentrations in epithelial lining fluid and alveolar macrophages [1].

Procedure:

  • Administer lascufloxacin (75 mg single dose) to healthy volunteers
  • Perform BAL and simultaneous blood sampling at predetermined timepoints
  • Measure urea concentrations in plasma and BAL fluid as dilution marker
  • Calculate ELF volume: V_ELF = V_BAL × (Urea_BAL/Urea_plasma)
  • Determine drug concentration in ELF: C_ELF = C_BAL × (Urea_plasma/Urea_BAL)
  • Isolate alveolar macrophages by centrifugation for intracellular concentration measurement
  • Analyze drug concentrations using validated LC-MS/MS methods

Key Application: This method demonstrated lascufloxacin's exceptional pulmonary penetration, with ELF concentrations 15.0-22.4× higher than in blood [1].

Conclusion and Research Implications

Lascufloxacin represents a significant advancement in the fluoroquinolone class, addressing key limitations of earlier agents through structural optimization that enhances target binding and expands the antibacterial spectrum. Its potent activity against Gram-positive pathogens, including MRSA and multidrug-resistant S. pneumoniae, combined with maintained coverage against common Gram-negative respiratory pathogens and anaerobes, positions lascufloxacin as a valuable therapeutic option for community-acquired respiratory tract infections, particularly in regions with high resistance prevalence.

The exceptional pulmonary penetration demonstrated in both human pharmacokinetic studies and sophisticated infection models like the hollow-fiber system provides a strong pharmacological basis for its efficacy in respiratory infections. Furthermore, its demonstrated activity in polymicrobial infection scenarios suggests potential utility in complicated respiratory infections where anaerobic involvement is suspected.

References

Comprehensive Application Notes and Protocols for Lascufloxacin (75 mg Once Daily Oral) in Respiratory Infections

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Lascufloxacin hydrochloride (brand name "Lasvic") is a novel 8-methoxy fluoroquinolone antibiotic developed primarily by Japan's Kyorin Pharmaceutical Co., Ltd. This antibacterial agent features unique pharmacophores at the 1st and 7th positions of the quinoline nucleus, which enhance its potency and spectrum of activity against respiratory pathogens. Unlike earlier fluoroquinolones that predominantly inhibit either DNA gyrase or topoisomerase IV, lascufloxacin demonstrates balanced dual inhibition of both essential bacterial enzymes, resulting in enhanced antibacterial activity and a reduced potential for resistance development. This dual targeting mechanism induces double-stranded breaks in bacterial DNA, effectively inhibiting bacterial cell division and leading to cell death. [1] [2]

The drug exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens including Mycoplasma pneumoniae and Legionella pneumophila. Notably, lascufloxacin maintains activity against some preexisting quinolone-resistant strains due to its strong binding affinity to both DNA gyrase and topoisomerase IV targets. The chemical structure optimization also contributes to its improved pulmonary penetration characteristics, making it particularly suitable for respiratory tract infections. [1] [2] [3]

Pharmacokinetic Properties

Absorption and Distribution

Lascufloxacin demonstrates favorable pharmacokinetic properties that support once-daily dosing. After oral administration of the 75 mg tablet, the drug is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (C~max~) achieved within 1-3 hours (T~max~). The absolute bioavailability is complete, and food consumption has minimal clinical impact on absorption, with a slight increase in C~max~ (1.28-fold) under fed conditions but no significant change in overall exposure (AUC). This lack of clinically relevant food effect allows for administration without regard to meals, enhancing patient compliance. [4] [5]

The distribution characteristics of lascufloxacin are particularly noteworthy for respiratory infections. The drug demonstrates extensive tissue penetration, with concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) significantly exceeding simultaneous plasma concentrations. Following a single 75 mg oral dose in healthy volunteers, the maximum drug concentration in ELF reached 12.3 μg/mL and 21.8 μg/mL in AM, compared to only 0.576 μg/mL in plasma. The site-to-free plasma concentration ratios ranged from 57.5 to 86.4 for ELF and 71.0 to 217 for AM across sampling time points, indicating excellent lung tissue penetration. [6]

Metabolism and Elimination

The elimination profile of lascufloxacin supports once-daily dosing. The drug has a prolonged elimination half-life of 15.6 to 18.2 hours, which maintains therapeutic concentrations throughout a 24-hour dosing interval. Lascufloxacin undergoes limited metabolism, with the majority of the administered dose excreted unchanged in urine. Population pharmacokinetic analyses have demonstrated that no dosage adjustment is required for elderly patients or those with renal impairment, distinguishing it from many other fluoroquinolones that require modification in these populations. [1] [4] [5]

Table 1: Key Pharmacokinetic Parameters of Lascufloxacin (75 mg Oral Dose)

Parameter Plasma Epithelial Lining Fluid Alveolar Macrophages
C~max~ (μg/mL) 0.576 ± 0.145 12.3 ± 3.74 21.8 ± 17.2
T~max~ (h) 1-2 1 4-6
AUC~0-24~ (μg·h/mL) 7.67 123 325
Half-life (h) 15.6-18.2 - -
Protein Binding (%) 74.0 - -

Data presented as mean ± SD where available. Source: [1] [6] [4]

Clinical Efficacy Evidence

Community-Acquired Pneumonia (CAP)

Lascufloxacin demonstrates excellent clinical efficacy in the treatment of community-acquired pneumonia. In a prospective observational study investigating patients with M. pneumoniae pneumonia between January 2024 and January 2025, lascufloxacin showed comparable efficacy to minocycline, the recommended first-choice drug for macrolide-resistant cases. Among patients with macrolide-resistant M. pneumoniae pneumonia, 90% of those in the lascufloxacin group experienced defervescence within 48 hours of starting antibiotics, identical to the response rate in the minocycline group. Notably, no antibiotic changes were required for patients in the lascufloxacin group, demonstrating its effectiveness even against highly resistant strains. [2]

The effectiveness of lascufloxacin extends beyond typical pathogens to include atypical and intracellular organisms. A recent case report documented the successful outpatient treatment of Legionella pneumophila pneumonia with lascufloxacin 75 mg once daily for 10 days. The patient, who had a mild severity score (A-DROP score: 1), achieved fever resolution by day 3 and fully recovered without complications or adverse effects. This case highlights lascufloxacin's potential for outpatient management of Legionella pneumonia, attributed to its excellent pulmonary penetration and bioavailability. [3]

Nursing- and Healthcare-Associated Pneumonia (NHCAP)

Elderly and compromised populations with nursing- and healthcare-associated pneumonia also respond favorably to lascufloxacin therapy. In a single-arm, open-label study conducted at 24 facilities, patients with NHCAP (median age 86 years) received lascufloxacin 75 mg once daily for 7 days. The drug demonstrated high efficacy rates of 78.6% at the test of cure (5-10 days after treatment completion) and 89.3% at the end of treatment. Importantly, risk factors for resistant bacteria or aspiration pneumonia did not affect clinical efficacy, and no severe adverse events associated with the drug were observed. These findings position lascufloxacin as an acceptable treatment option for moderate NHCAP in elderly patients who can take oral medications. [7]

Switch therapy protocols (intravenous to oral) using lascufloxacin have been successfully implemented for community-onset pneumonia. In an open-label, uncontrolled, multicenter study across 16 hospitals, the switch therapy implementation rate was 95% (114/120 patients), with 96.2% achieving clinical cure at the test of cure assessment. This approach enables shorter hospital stays and reduced healthcare costs without compromising therapeutic efficacy, demonstrating the versatility of lascufloxacin in various clinical scenarios. [8]

Table 2: Clinical Efficacy of Lascufloxacin Across Respiratory Infections

Infection Type Study Design Patient Population Clinical Success Rate Reference
Macrolide-resistant M. pneumoniae Prospective observational 32 patients 90% defervescence within 48h [2]
Legionella pneumonia Case report 1 patient (outpatient) 100% resolution by day 10 [3]
NHCAP Single-arm, open-label 56 patients (median age 86) 78.6% at test of cure [7]
Community-onset pneumonia (switch therapy) Open-label, multicenter 104 patients 96.2% cure rate [8]

Safety and Tolerability Profile

Adverse Events

Lascufloxacin is generally well-tolerated at the 75 mg once-daily dose. The most commonly reported adverse effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. Some patients may experience headaches, dizziness, and insomnia. In clinical studies, adverse events related to the study drug were reported in approximately 10% of patients, with hepatic dysfunction being the most common laboratory abnormality observed. Importantly, most adverse events are mild to moderate in severity and rarely lead to discontinuation of therapy. [1] [8]

Despite the overall favorable safety profile, healthcare providers should remain vigilant about potential serious adverse effects associated with the fluoroquinolone class. These include tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects such as seizures and psychiatric symptoms. However, it is noteworthy that lascufloxacin appears to have a lower risk of QT prolongation compared to other fluoroquinolones, and severe lascufloxacin-induced adverse events were not observed in recent clinical trials, excluding worsening pneumonia due to treatment failure. [1] [3]

Drug Interactions and Contraindications

Several important drug interactions require consideration when prescribing lascufloxacin. Concurrent administration with antacids containing magnesium or aluminum, as well as supplements containing iron or zinc, can significantly reduce lascufloxacin absorption through chelation complex formation. To avoid this interaction, such products should be taken at least 2 hours before or 4 hours after lascufloxacin administration. Additionally, nonsteroidal anti-inflammatory drugs (NSAIDs) may increase the risk of central nervous system stimulation and seizures when taken concomitantly with lascufloxacin. [1]

Lascufloxacin is contraindicated in patients with a history of tendon disorders related to fluoroquinolone use, those with myasthenia gravis, and individuals with known hypersensitivity to the drug or other quinolone antibiotics. Due to insufficient safety data, pregnant and breastfeeding women are advised against using lascufloxacin. Caution is advised in elderly patients and those with renal impairment, though unlike many other fluoroquinolones, dosage adjustments may not be necessary for these populations. [1] [4]

Administration Protocols

Dosing Guidelines

The standard adult dosage for lascufloxacin is 75 mg administered orally once daily for most respiratory tract infections, including community-acquired pneumonia, nursing- and healthcare-associated pneumonia, and other respiratory infections. The typical treatment duration ranges from 7 to 14 days, depending on the severity of infection and clinical response. The drug can be taken with or without food, as consumption of food does not significantly affect overall bioavailability, though it may slightly delay time to reach peak concentration. [1] [7]

For intravenous-to-oral switch therapy, the protocol involves initial intravenous administration of 300 mg on day 1, followed by 150 mg intravenously on day 2. Once the patient meets switch criteria (improvement or no worsening of clinical symptoms, ability to take oral medication, and no fever ≥38.0°C for at least 12 hours), therapy is transitioned to the oral formulation of 75 mg once daily to complete a total of approximately 7 days of treatment. If prolonged therapy is deemed necessary, treatment can be extended up to 14 days based on physician assessment. [8]

Special Populations

Elderly patients do not require dosage adjustment, as pharmacokinetic studies have demonstrated similar drug exposure between non-elderly and elderly populations. A dedicated phase I study comparing lascufloxacin pharmacokinetics in non-elderly healthy men (20-40 years) and elderly men (66-79 years) found comparable pharmacokinetic parameters after single-dose administration, indicating that age-related physiological changes do not significantly affect drug disposition. [4] [5]

Patients with renal impairment also do not require dose modification, which distinguishes lascufloxacin from many other fluoroquinolones that typically need adjustment in renally compromised patients. This characteristic simplifies treatment in elderly populations who frequently have age-related declines in renal function. However, caution is still advised when administering lascufloxacin to patients with severe renal impairment, and clinical monitoring is recommended. [1] [3]

Experimental Protocols

Pulmonary Pharmacokinetic Study Protocol

The intrapulmonary pharmacokinetics of lascufloxacin were evaluated in a rigorous clinical study design that serves as a model for respiratory antibiotic distribution assessment. The protocol enrolled 30 healthy adult male Japanese subjects allocated into five groups who received lascufloxacin in a single oral dose of 75 mg. Bronchoalveolar lavage and blood sampling were performed simultaneously in each subject at 1, 2, 4, 6, or 24 hours after administration, allowing comprehensive characterization of drug concentration-time profiles in different compartments. [6]

Sample processing followed standardized techniques: epithelial lining fluid (ELF) volume was determined using the urea dilution method, while alveolar macrophage (AM) concentrations were measured in cell pellets obtained through centrifugation. Drug concentrations in plasma, ELF, and AM were determined using validated bioanalytical methods (likely LC-MS/MS based on sensitivity requirements), with appropriate quality control samples to ensure assay accuracy and precision. The study demonstrated that lascufloxacin concentrations in ELF and AM significantly exceeded simultaneous plasma concentrations at all time points, with ratios far greater than those observed with other fluoroquinolones. [6]

Clinical Efficacy Trial Design

Robust clinical trial methodologies have been employed to evaluate lascufloxacin efficacy across various respiratory infections. A typical protocol for community-acquired pneumonia trials includes adult patients with clinically and radiologically confirmed pneumonia, stratified by severity using scoring systems such as A-DROP (Age, Dehydration, Respiration, Orientation, Blood Pressure). The key inclusion criteria encompass: presence of acute infiltrates on chest imaging within 48 hours of administration; at least one respiratory symptom (cough, purulent sputum, abnormal auscultation findings, dyspnea, or fever); and at least one inflammatory marker (elevated CRP, leukocytosis, or hypoxemia). [8] [9]

Efficacy assessments follow standardized timelines: early clinical response is evaluated on day 3 (±2 days), end of treatment (EOT) assessment occurs at day 7 (±3 days), and test of cure (TOC) is conducted 5-10 days after completing therapy. The primary endpoint is typically clinical cure rate at TOC, with clinical cure defined as resolution or significant improvement of signs and symptoms such that no additional antibiotic therapy is required. Secondary endpoints include microbiological eradication, time to defervescence, and improvement in laboratory parameters and radiographic findings. [8] [7] [9]

Visual Summaries

LascufloxacinMechanism Lascufloxacin Lascufloxacin DNAGyrase DNAGyrase Lascufloxacin->DNAGyrase Inhibits TopoIV TopoIV Lascufloxacin->TopoIV Inhibits DNAReplication DNAReplication DNAGyrase->DNAReplication Essential for Transcription Transcription TopoIV->Transcription Essential for CellDeath CellDeath DNAReplication->CellDeath Leads to Transcription->CellDeath Leads to

Figure 1: Lascufloxacin's dual mechanism of action simultaneously inhibits DNA gyrase and topoisomerase IV, essential bacterial enzymes for DNA replication and transcription, ultimately leading to bacterial cell death. [1] [2]

LascufloxacinProtocol Start Start Diagnosis Diagnosis Start->Diagnosis Patient with respiratory infection symptoms OralAdmin OralAdmin Diagnosis->OralAdmin Mild-moderate cases IVOralSwitch IVOralSwitch Diagnosis->IVOralSwitch Moderate-severe cases requiring hospitalization ResponseAssessment ResponseAssessment OralAdmin->ResponseAssessment 75 mg once daily 7-14 days IVOralSwitch->ResponseAssessment IV: 300 mg day 1 150 mg day 2 Oral: 75 mg thereafter ResponseAssessment->OralAdmin Inadequate response Complete Complete ResponseAssessment->Complete Favorable response

Figure 2: Clinical decision pathway for lascufloxacin administration in respiratory infections, outlining appropriate use for both outpatient and hospitalized patients. [1] [8] [7]

Conclusion

Lascufloxacin administered at 75 mg once daily orally represents a significant advancement in the treatment of respiratory tract infections, particularly in the era of increasing antimicrobial resistance. Its favorable pharmacokinetic profile, characterized by excellent pulmonary penetration and prolonged half-life, combined with its balanced dual enzyme inhibition mechanism, positions it as an valuable therapeutic option for both typical and atypical respiratory pathogens. The drug has demonstrated consistent clinical efficacy across various respiratory infections, including community-acquired pneumonia, nursing- and healthcare-associated pneumonia, and infections caused by resistant pathogens such as macrolide-resistant Mycoplasma pneumoniae.

The well-established safety profile and lack of requirement for dosage adjustment in special populations, including the elderly and those with renal impairment, further enhance its utility in real-world clinical practice. As antimicrobial resistance continues to challenge conventional treatment approaches, lascufloxacin offers a promising therapeutic alternative with its low potential for cross-resistance and effectiveness against difficult-to-treat respiratory infections. Ongoing surveillance and further comparative effectiveness research will help clarify its position in the antimicrobial armamentarium relative to other advanced-generation fluoroquinolones.

References

Comprehensive Application Notes and Protocols: Evaluating Lascufloxacin Efficacy Using Hollow-Fiber Infection Model (HFIM)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hollow-Fiber Infection Model (HFIM) Technology

The Hollow-Fiber Infection Model (HFIM) represents a revolutionary advance in antimicrobial pharmacodynamics research, enabling precise simulation of human drug pharmacokinetics in an in vitro system. This technology addresses critical limitations of traditional static models and animal studies by providing a dynamic system that can accurately mimic human drug concentration-time profiles at the infection site. The HFIM utilizes hollow fiber bioreactor cartridges containing thousands of semi-permeable tubular filters that allow continuous exchange of drugs, nutrients, and waste products while securely containing pathogenic microorganisms within the system [1] [2].

The technological foundation of HFIM centers on its unique two-compartment design that separates the central circulating system from the pathogen-containing extra-capillary space (ECS). This configuration enables researchers to simulate virtually any pharmacokinetic profile, including complex multi-phasic elimination patterns and combination therapies with drugs exhibiting different half-lives [1] [3]. The system's versatility extends to studying various pathogens, including drug-resistant bacteria, fungi, and mycobacteria, within a controlled environment that eliminates risks associated with animal models while providing human-relevant data [2]. This capability is particularly valuable for assessing treatment efficacy against pathogens like Streptococcus pneumoniae and for evaluating tissue-penetrating antibiotics such as lascufloxacin where traditional models fail to accurately replicate infection site pharmacokinetics [4].

Lascufloxacin Properties and Pharmacokinetic Profile

Lascufloxacin (LSFX) is a novel fluoroquinolone antibiotic with a unique dual-targeting mechanism that differentiates it from previous generations of quinolones. While conventional fluoroquinolones predominantly inhibit either DNA gyrase or topoisomerase IV, LSFX demonstrates balanced inhibition of both essential bacterial enzymes, potentially minimizing the development of antibiotic resistance [5] [6]. This mechanistic advantage, combined with its expanded spectrum of activity against respiratory pathogens including anaerobic bacteria, makes LSFX particularly suitable for treating respiratory tract infections such as pneumonia, especially cases involving aspiration where mixed flora including anaerobes are common [7] [8].

The most distinctive pharmacokinetic property of lascufloxacin is its exceptional penetration into lung tissues, achieving concentrations in epithelial lining fluid (ELF) that are 15.0–22.4 times higher than simultaneous plasma concentrations [4]. This extraordinary tissue distribution is further complemented by alveolar macrophage concentrations reaching 18.5–56.4 times plasma levels, creating a formidable defense against intracellular pathogens [4]. Such favorable lung penetration characteristics make LSFX an ideal candidate for evaluating efficacy using the HFIM system, as the model can be configured to simulate these tissue-specific pharmacokinetic profiles that are difficult to study using conventional methods.

Table 1: Key Pharmacokinetic and Microbiological Properties of Lascufloxacin

Parameter Characteristics/Values Significance
Mechanism of Action Dual inhibition of DNA gyrase and topoisomerase IV Minimizes resistance development [5] [6]
ELF Penetration 15.0–22.4× plasma concentrations Exceptional lung tissue targeting [4]
Alveolar Macrophage 18.5–56.4× plasma concentrations Effective against intracellular pathogens [4]
Spectrum of Activity Broad including anaerobes and Streptococcus spp. Suitable for polymicrobial respiratory infections [9] [7]
MIC against S. pneumoniae 0.03–0.25 mg/L Potent anti-pneumococcal activity [4]

Experimental Design and HFIM Configuration for Lascufloxacin

HFIM System Components and Setup

The HFIM system configuration for lascufloxacin efficacy studies requires specific components to accurately simulate human lung infection conditions. The core system consists of a central reservoir containing drug-supplemented growth medium, a digitally controlled syringe pump for drug infusion, peristaltic pumps for medium exchange, and a hollow-fiber cartridge with polysulfone fibers (20 kDa molecular-weight cut-off) [3] [2]. The system employs a venting device fabricated from anodized aluminum to prevent air bubble accumulation in the hollow-fiber module, which is particularly crucial when working with S. pneumoniae due to its tendency to cause bubble formation during growth and division [4]. This specialized venting system ensures consistent medium volume and drug exposure throughout extended experimental durations.

For lascufloxacin studies against S. pneumoniae, the medium composition requires careful optimization to support robust bacterial growth while preventing system fouling. Researchers have developed a specialized formulation using Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 10% Chemically Defined Medium (CDM-HD) as a blood component substitute, which provides essential growth factors without causing biofouling of the hollow-fiber membrane [4]. This optimized medium supports S. pneumoniae densities exceeding 10⁹ CFU/mL, matching the growth achieved with conventional blood-supplemented media while maintaining system integrity throughout 7-day experiments [4].

Pharmacokinetic Simulation Parameters

The critical achievement in HFIM studies with lascufloxacin involves accurately replicating both plasma and epithelial lining fluid (ELF) pharmacokinetics to model the drug's unique tissue distribution. The system is programmed to simulate the multi-exponential decay observed in human subjects, with particular attention to the elevated and sustained drug concentrations achieved in the lung compartment [4]. For S. pneumoniae efficacy studies, the HFIM is configured to mimic lascufloxacin concentrations following a standard 75 mg once-daily oral dose in human plasma, while simultaneously modeling the 15–22 times higher exposure maintained in the ELF compartment [4].

Table 2: HFIM Operational Parameters for Lascufloxacin Efficacy Studies

Parameter Plasma Simulation ELF Simulation Operational Considerations
Target Cmax (mg/L) Human-equivalent peak 15–22× plasma Cmax Verified by frequent sampling [4]
Half-life Simulation Human t½ ~4–6 hours Proportional to plasma profile Controlled by dilution rate [4] [3]
Dosing Interval 24 hours 24 hours Once-daily regimen [4]
Medium Flow Rate Balanced to achieve target t½ Balanced to achieve target t½ Calibrated daily [3]
Experiment Duration 7 days (168 hours) 7 days (168 hours) Assess regrowth potential [4]

Detailed Experimental Protocol for Lascufloxacin Efficacy Assessment

Bacterial Strains and Inoculum Preparation

The protocol initiation requires careful preparation of bacterial strains with defined susceptibility profiles. For comprehensive lascufloxacin assessment, include both levofloxacin-sensitive (S. pneumoniae TUM23169, MIC 1 mg/L) and levofloxacin-resistant (S. pneumoniae TUM23133, MIC >4 mg/L) strains, with lascufloxacin MICs of 0.03 mg/L and 0.25 mg/L respectively [4]. These strains should be stored in LB medium with 15% glycerol at -80°C until use. For each experiment, prepare the inoculum by subculturing strains in 10% CDM-CAMHB medium and incubate until mid-log phase growth (approximately 10⁹ CFU/mL), verified by spectrophotometric measurement and confirmatory plating [4].

The inoculum standardization is critical for reproducible results. Adjust the bacterial suspension to a target density of approximately 10⁶ CFU/mL in the final system volume, representing a clinically relevant infection burden. Take care to minimize variability in initial inoculum size, as underestimation can affect the accurate assessment of bactericidal activity and resistance emergence [4]. Before initiating HFIM experiments, confirm the MIC values for both test strains using the broth microdilution method with 10% CDM-CAMHB to ensure consistency with previously reported values [4].

HFIM Operation and Sampling Procedures

The system inoculation involves aseptically introducing the standardized bacterial suspension into the extra-capillary space (ECS) of the hollow-fiber cartridge. Once inoculated, begin circulating the drug-free medium to establish baseline bacterial growth before initiating lascufloxacin administration. After confirming satisfactory growth (typically 1-2 hours), commence the pharmacokinetic simulation by programming the syringe pump to deliver lascufloxacin in a bolus fashion to achieve the target Cmax, followed by controlled elimination via medium exchange to simulate the human elimination half-life [4] [3].

Implement a comprehensive sampling strategy with frequent timepoints to characterize both pharmacological and microbiological responses. Collect samples from the central reservoir and ECS at predetermined intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours on day 1, then daily thereafter) for both drug concentration quantification and bacterial enumeration [4] [3]. Process samples immediately for:

  • Viable bacterial counts through serial dilution and plating on appropriate agar media
  • Drug concentration measurements using validated analytical methods (e.g., LC-MS/MS)
  • Potential resistance development by plating on drug-containing media

Maintain the system for 168 hours (7 days) to monitor for bacterial regrowth and emergence of resistance, with daily medium replacement and system calibration to ensure consistent pharmacokinetic profiles [4].

G A Bacterial Strain Preparation B Inoculum Standardization A->B C HFEM System Inoculation B->C D Pre-treatment Growth Phase C->D E LSFX Dosing Simulation D->E F PK-guided Drug Infusion E->F G Bacterial Sampling & Enumeration F->G H Drug Concentration Analysis F->H I Resistance Monitoring G->I H->I J Data Integration & Modeling I->J

Figure 1: Experimental Workflow for Lascufloxacin HFIM Studies

Data Analysis and Interpretation

Pharmacokinetic/Pharmacodynamic Relationship Assessment

The primary analytical approach involves correlating the measured lascufloxacin exposures with antibacterial effect metrics. Calculate key pharmacokinetic parameters including maximum concentration (C~max~), area under the concentration-time curve (AUC), and time above MIC (T>MIC) from drug concentration measurements in the system [4] [3]. For pharmacodynamic analysis, determine the bacterial kill kinetics by plotting log~10~ CFU/mL against time and calculate the change in bacterial density from baseline (Δlog~10~ CFU/mL) at 24 hours and throughout the 168-hour experiment [4].

The efficacy endpoints should differentiate between bactericidal activity (≥3 log~10~ reduction in CFU/mL), bacteriostatic effect (no net change), and treatment failure (bacterial regrowth). In HFIM studies simulating lascufloxacin ELF concentrations, the drug demonstrated potent bactericidal activity against both levofloxacin-susceptible and -resistant S. pneumoniae strains, with bacterial counts dropping below the detection limit (100 CFU/mL) within 4 hours of treatment initiation and no regrowth observed over 168 hours [4]. These dramatic kill curves correspond to Δlog~10~ CFU~0-24~ values < -3.74 for susceptible strains and < -4.48 for resistant strains when ELF concentrations were simulated, significantly superior to the effects observed when only plasma pharmacokinetics were replicated [4].

Resistance Development and Breakpoint Determination

The resistance suppression potential represents a critical analysis component in HFIM studies. Assess the frequency of resistant subpopulations by comparing bacterial counts on drug-free versus drug-containing agar plates (with lascufloxacin concentrations at 2×, 4×, and 8× MIC) throughout the experiment [4]. For lascufloxacin, studies have demonstrated a low resistance propensity with no mutant strains detected from initial inocula of 10⁹ CFU/mL, confirming it does not select for high-frequency resistant mutants in S. pneumoniae under the tested conditions [4].

The breakpoint determination leverages HFIM data to establish clinically relevant susceptibility thresholds. By correlating the simulated epithelial lining fluid exposure with microbiological outcomes across multiple strains, researchers can propose tissue-informed breakpoints that better reflect drug efficacy at the infection site compared to plasma-based determinations [4]. This approach is particularly valuable for drugs like lascufloxacin with significant tissue accumulation, where traditional breakpoints based on plasma pharmacokinetics may substantially understate clinical efficacy for respiratory infections [4].

Table 3: Key Efficacy Outcomes of Lascufloxacin in HFIM Studies Against S. pneumoniae

Parameter Levofloxacin-Sensitive Strain Levofloxacin-Resistant Strain Clinical Implications
Time to Detection Limit <4 hours <4 hours Rapid bactericidal action [4]
Bacterial Regrowth None in 168 hours None in 168 hours Sustained suppression [4]
Δlog~10~ CFU~0-24~ (ELF PK) < -3.74 < -4.48 Superior to plasma simulation [4]
Resistance Emergence Not detected Not detected Favorable resistance profile [4]
Simulated Plasma PK Effect Bactericidal Bacteriostatic Highlights importance of tissue PK [4]

Applications in Preclinical Development and Clinical Translation

Utility in Antibacterial Drug Development

The HFIM technology provides exceptional value throughout the antibacterial drug development pipeline, particularly for specialized agents like lascufloxacin with unique tissue distribution properties. During early development, HFIM enables efficient dose selection by simulating human pharmacokinetics before initiating costly clinical trials, optimizing the probability of success in subsequent development stages [1] [2]. For drugs with complex distribution patterns, the system can simulate site-specific pharmacokinetics at various infection locales, providing critical data for trial design and endpoint selection that traditional methods cannot capture.

The regulatory utility of HFIM data continues to expand as the model demonstrates consistent correlation with clinical outcomes. The system provides robust pharmacokinetic/pharmacodynamic relationships that support dose justification and breakpoint determination for regulatory submissions [4] [3]. Additionally, HFIM studies can substantially reduce animal use in antimicrobial development, aligning with the 3Rs principles (Replacement, Reduction, and Refinement) in animal research while generating human-relevant data [4] [2]. This ethical advantage, combined with technical capabilities, makes HFIM an increasingly important tool in modern antibacterial development.

Clinical Breakpoint Establishment and Precision Dosing

The unique capability of HFIM to simulate tissue-specific pharmacokinetics makes it particularly valuable for establishing clinically relevant breakpoints for site-specific infections. For lascufloxacin, HFIM data demonstrating potent bactericidal activity at ELF concentrations supported its clinical efficacy against respiratory infections, including those caused by levofloxacin-resistant strains [4]. This tissue-informed approach to breakpoint setting more accurately predicts clinical success compared to traditional methods based solely on plasma pharmacokinetics.

The emerging application of HFIM in precision dosing represents a cutting-edge use of this technology. Recent studies have demonstrated the system's ability to simulate patient-specific pharmacokinetic profiles, such as those influenced by genetic polymorphisms in drug metabolism enzymes, to predict efficacy of individualized dosing regimens [3]. This approach was successfully applied to isoniazid dosing in a tuberculosis patient with ultra-slow acetylation phenotype, where HFIM verified efficacy of a reduced dose, minimizing toxicity risk while maintaining therapeutic effect [3]. This application showcases the potential for HFIM to guide personalized antimicrobial therapy for special populations.

G A In vitro PK/PD Data B HFIM Efficacy Verification A->B C Tissue PK Simulation B->C D Resistance Assessment C->D E Clinical Breakpoint Setting C->E Tissue-informed D->E F Dosing Regimen Optimization D->F Resistance-suppressive E->F G Clinical Trial Design F->G H Precision Dosing Strategies G->H

Figure 2: Integration of HFIM Data in Drug Development Pipeline

Conclusion

The Hollow-Fiber Infection Model represents a sophisticated and versatile platform for evaluating the efficacy of antibacterial agents like lascufloxacin under conditions that closely simulate human pharmacokinetics. The system's ability to replicate both plasma and tissue-specific drug exposures, particularly the elevated epithelial lining fluid concentrations characteristic of lascufloxacin, provides critical insights that bridge the gap between conventional in vitro assays and clinical outcomes. The comprehensive protocols outlined in this document enable researchers to generate robust, predictive data on bacterial killing kinetics, resistance suppression, and pharmacodynamic relationships, supporting optimized dose selection and breakpoint determination. As antimicrobial resistance continues to pose serious threats to global health, the HFIM approach offers an efficient, ethical, and scientifically advanced methodology for developing novel antibiotics and maximizing the utility of existing agents through precision dosing strategies.

References

Lascufloxacin susceptibility testing MIC determination Streptococcus pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Activity of Lascufloxacin Against S. pneumoniae

Lascufloxacin exhibits strong potential as a treatment for pneumococcal infections. Its key advantages include low MIC values, maintained activity against strains with fluoroquinolone resistance mutations, and a lower propensity for selecting resistant mutants compared to some other fluoroquinolones [1] [2].

The table below summarizes MIC data from studies on clinical isolates of S. pneumoniae.

Table 1: In vitro activity of lascufloxacin and comparator fluoroquinolones against *S. pneumoniae* [1]

Antibacterial Agent MIC (μg/mL)
Lascufloxacin 0.06 – 0.12
Garenoxacin 0.03 – 0.25
Sitafloxacin 0.06 – 0.12
Moxifloxacin 0.12 – 0.5
Levofloxacin 1 – 2

Detailed Experimental Protocols

Here are standardized protocols for key experiments evaluating lascufloxacin's efficacy against S. pneumoniae.

Protocol 1: Broth Microdilution for MIC Determination [1] [2]

This method is the standard for determining baseline susceptibility.

  • 1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol determines the MIC of lascufloxacin against S. pneumoniae using a broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
  • 2. Materials:
    • Cation-adjusted Mueller-Hinton broth (CAMHB)
    • Sterile defibrinated sheep blood or lysed horse blood (final concentration of 3-5%)
    • Customized MIC plates (e.g., Eiken Chemical Co., Ltd.) with serial dilutions of lascufloxacin
    • S. pneumoniae clinical or laboratory isolates
    • Incubator at 35°C with 5% CO₂
  • 3. Procedure:
    • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in saline or broth to match a 0.5 McFarland standard, resulting in approximately 1-5 x 10⁸ CFU/mL.
    • Dilution: Further dilute the suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the MIC plate.
    • Inoculation: Dispense the adjusted inoculum into the wells of the MIC plate containing the lascufloxacin dilutions.
    • Incubation: Incubate the plate at 35°C in 5% CO₂ for 20-24 hours.
    • Reading Results: The MIC is recorded as the lowest concentration of lascufloxacin that completely inhibits visible growth.
Protocol 2: Frequency of Resistance Selection Study [1]

This protocol assesses the potential for resistant mutants to emerge during drug exposure.

  • 1. Principle: To determine the frequency at which resistant mutants appear after exposure of first-step mutant strains to lascufloxacin at multiples of the MIC.
  • 2. Materials:
    • Mueller-Hinton II agar supplemented with 5% defibrinated sheep blood
    • Lascufloxacin stock solution
    • First-step mutant strains of S. pneumoniae (with known GyrA or ParC mutations)
    • Phosphate Buffered Saline (PBS)
  • 3. Procedure:
    • Agar Preparation: Incorporate lascufloxacin into the agar at concentrations of 2x, 4x, 8x, and 16x the MIC of the test strain.
    • Inoculum Preparation: Grow the bacterial strain to a high density (typically >10⁹ CFU/mL).
    • Plating: Plate 100 μL of the bacterial suspension onto the antibiotic-containing agar plates.
    • Incubation: Incubate plates at 35°C for 3 days.
    • Calculation: Count the colonies that grow on each plate. The frequency of resistance is calculated as the number of colonies that appear divided by the total number of bacteria inoculated.
Protocol 3: Hollow-Fiber Infection Model (HFIM) for PK/PD Analysis [3]

The HFIM simulates human pharmacokinetics to evaluate bactericidal activity under dynamic drug concentrations.

  • 1. Principle: The HFIM system uses a hollow-fiber cartridge to simulate human pharmacokinetic profiles of lascufloxacin in specific body compartments, such as lung epithelial lining fluid (ELF), to study its bactericidal effect over time.
  • 2. Materials:
    • Hollow-fiber bioreactor (e.g., from FiberCell Systems)
    • Chemically Defined Medium (CDM-HD) supplemented to 10% in CAMHB
    • Levofloxacin-sensitive and -resistant S. pneumoniae strains
    • Venting device to prevent air bubble formation
  • 3. Procedure:
    • System Setup: Set up the HFIM system according to the manufacturer's instructions. Attach a venting device to the hollow-fiber module to remove air bubbles that can form during pneumococcal growth.
    • Pharmacokinetic Simulation: Program the central reservoir pump to replicate the concentration-time profile of lascufloxacin in human plasma or ELF.
    • Inoculation: Inject the test strain into the extracapillary space (ECS) of the hollow-fiber cartridge.
    • Sampling and Analysis: Take periodic samples from the ECS over the experiment duration (e.g., 168 hours). Perform bacterial counts (log₁₀ CFU/mL) to assess the bactericidal activity and monitor for regrowth.
    • Drug Concentration Measurement: Validate drug concentrations in the system using a validated method (e.g., HPLC).

Experimental Workflow for Lascufloxacin Susceptibility Profiling

The following diagram illustrates the logical workflow for a comprehensive assessment of lascufloxacin's activity against S. pneumoniae.

Start Start: S. pneumoniae Isolate MIC Broth Microdilution (MIC Determination) Start->MIC DecisionBox MIC ≤ 0.12 µg/mL? MIC->DecisionBox ResProfile Resistance Profiling DecisionBox->ResProfile Yes End End: Comprehensive Susceptibility Profile DecisionBox->End No (Strain is not susceptible) HFIM Advanced PK/PD Modeling (Hollow-Fiber Infection Model) ResProfile->HFIM HFIM->End

Key Technical Considerations

  • Culture Medium: When using HFIM, standard blood-supplemented broths can cause biofouling. A chemically defined medium (CDM-HD) is recommended for optimal growth of S. pneumoniae without system interference [3].
  • Strain Selection: Include laboratory strains and clinical isolates with well-characterized mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC to properly evaluate lascufloxacin's activity against resistant backgrounds [1] [4].
  • Bubble Prevention: S. pneumoniae can cause air bubble formation in the HFIM, which affects volume and drug concentration. Using a custom-machined, anodized aluminum venting device is crucial for long-term experiments [3].

Conclusion

The provided protocols enable a robust evaluation of lascufloxacin for combating S. pneumoniae. Its low MIC, effectiveness against strains with common fluoroquinolone resistance mutations, and high lung penetration make it a promising candidate for treating resistant pneumococcal infections [1] [3].

References

Lascufloxacin for Lung Abscess Treatment: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lung abscesses represent a serious complication of respiratory infections characterized by pus-filled cavities in lung tissue, frequently resulting from aspiration pneumonia involving mixed aerobic and anaerobic bacteria. Conventional antibiotics like cephalosporins and penicillins often demonstrate limited efficacy due to poor penetration through the thick, inflamed abscess capsules. Lascufloxacin (LSFX), a novel fluoroquinolone approved in Japan in 2021, exhibits enhanced antibacterial activity against a broad spectrum of pathogens including anaerobes and demonstrates superior lung tissue penetration, making it a promising therapeutic option for lung abscesses and other complicated respiratory infections [1] [2].

This document provides comprehensive application notes and detailed experimental protocols for researchers and drug development professionals investigating LSFX for respiratory infections, with emphasis on lung abscess treatment. It consolidates the most current clinical evidence, pharmacokinetic properties, and antimicrobial spectrum data to support preclinical and clinical study design.

Key Properties of Lascufloxacin

Pharmacokinetic and Pharmacodynamic Advantages

Lascufloxacin's efficacy in respiratory infections stems from its favorable pharmacokinetic profile, particularly its exceptional accumulation in lung tissue, which is crucial for effective lung abscess treatment.

  • Enhanced Lung Penetration: LSFX achieves concentrations in epithelial lining fluid (ELF) that are 15.0–22.4 times higher than in blood and 18.5–56.4 times higher in alveolar macrophages, facilitating effective targeting of pathogens within infected lung tissues [3].
  • Bactericidal Efficacy: Hollow-fiber infection model (HFIM) studies simulating human ELF concentrations demonstrated potent bactericidal activity of LSFX against both levofloxacin-sensitive and -resistant Streptococcus pneumoniae strains, with bacterial counts dropping below detection limits within 4 hours and no regrowth observed over 168 hours [3].
  • Superiority Over Other Agents: In vivo pharmacodynamic studies using a pneumonia mixed-infection mouse model demonstrated that LSFX (50 mg/kg) significantly reduced bacterial burdens of both S. pneumoniae and the anaerobic bacterium Prevotella intermedia, outperforming levofloxacin which showed limited effectiveness against the anaerobic component [4].
Antimicrobial Spectrum

Lascufloxacin exhibits a broad antimicrobial spectrum, a critical attribute for treating lung abscesses which often involve polymicrobial infections.

  • Activity Against Aerobes: LSFX demonstrates potent activity against key respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible Staphylococcus aureus (MSSA) [1] [5].
  • Activity Against Anaerobes: Unlike some older fluoroquinolones like levofloxacin, LSFX maintains potent activity against various clinical anaerobic isolates such as Prevotella species, Fusobacterium nucleatum, Peptoniphilus asaccharolyticus, and Parvimonas micra, which are frequently implicated in aspiration-related lung abscesses [4] [6].
  • Activity Against Atypical Pathogens: LSFX shows high clinical efficacy against Mycoplasma pneumoniae, including macrolide-resistant strains, with one study demonstrating defervescence within 48 hours in 90% of patients [5].

Table 1: In Vitro Antimicrobial Activity of Lascufloxacin Against Key Pathogens

Pathogen Category Representative Species LSFX MIC Range/Range (mg/L) Clinical Relevance
Gram-Positive Aerobes Streptococcus pneumoniae 0.03–0.25 [3] Community-acquired pneumonia
Methicillin-susceptible Staphylococcus aureus (MSSA) Isolated in clinical studies [1] Pneumonia complication
Gram-Negative Aerobes Haemophilus influenzae Potent activity reported [5] COPD exacerbations
Anaerobes Prevotella spp. Potent activity in vitro and in vivo [4] [6] Aspiration pneumonia, lung abscess
Fusobacterium nucleatum Potent activity in vitro [6] Lung abscess
Atypical Pathogens Mycoplasma pneumoniae Clinical efficacy against resistant strains [5] Atypical pneumonia

Clinical Efficacy Data

Summary of Clinical Studies

Retrospective and prospective clinical studies have demonstrated promising efficacy of LSFX in treating pneumonia and lung abscesses.

  • Efficacy in Pneumonia and Lung Abscess: A 2024 retrospective study of 55 patients with pneumonia (including 9 with lung abscess) reported that 81.5% of all patients improved clinically with intravenous LSFX. Notably, 88.9% of lung abscess patients showed clinical improvement when LSFX was used as a second-line treatment after failure of first-line antibiotics [1] [2].
  • High Cure Rates: An earlier multicenter study reported clinical efficacy rates of 90.9% in lung abscess patients at end-of-treatment, with a bacterial eradication rate of 90.9% [7].
  • First-line Treatment Success: For community-acquired bacterial pneumonia, LSFX as first-line treatment achieved 100% clinical improvement in one cohort [1].
  • Safety Profile: These clinical studies reported no severe adverse effects associated with LSFX administration, indicating a favorable safety profile [1] [7].

Table 2: Clinical Efficacy of Lascufloxacin in Respiratory Infections

Infection Type Study Design Patient Population Clinical Efficacy Microbiological Efficacy
Lung Abscess Retrospective [1] 9 patients 88.9% improvement Not specified
Lung Abscess Multicenter, open-label [7] 11 patients 90.9% at EOT 90.9% eradication
Overall Pneumonia Retrospective [1] 55 patients 81.5% improvement Not specified
CAP (Bacterial) Retrospective [1] 9 patients 100% improvement (1st-line) Not specified
NHCAP Protocol [8] Planned 77 patients Primary endpoint (TOC) Secondary endpoint

Experimental Protocols

In Vivo Efficacy Assessment in a Pneumonia Mixed-Infection Model

Purpose: To evaluate the efficacy of LSFX against polymicrobial pulmonary infections containing both aerobic and anaerobic bacteria in a neutropenic mouse model [4].

Materials:

  • Animals: Neutropenic male mice (specific strain and age)
  • Bacterial Strains: Streptococcus pneumoniae KY-9 and Prevotella intermedia 335
  • Antimicrobials: Lascufloxacin (test article), levofloxacin (comparator)
  • Equipment: Sterile surgical tools, homogenizer, incubators

Procedure:

  • Induction of Neutropenia: Render mice neutropenic via cyclophosphamide administration.
  • Infection Inoculation: Inoculate mice via intratracheal administration with a mixed bacterial suspension containing approximately 10^7 CFU of S. pneumoniae and 10^8 CFU of P. intermedia under anesthesia.
  • Treatment Administration: Administer a single subcutaneous dose of LSFX (50 mg/kg) or levofloxacin (50 mg/kg) at 2 hours post-infection.
  • Sample Collection: Euthanize mice at 24 hours post-infection. Aseptically remove lungs and homogenize in sterile saline.
  • Bacterial Quantification: Plate serial dilutions of lung homogenates onto appropriate agar plates for each bacterium. Incubate S. pneumoniae plates aerobically and P. intermedia plates anaerobically.
  • Data Analysis: Calculate mean bacterial density (log10 CFU/lungs) for each treatment group and compare to control untreated group to determine statistically significant reductions.

Expected Outcome: LSFX is expected to significantly reduce bacterial burdens of both S. pneumoniae and P. intermedia compared to controls and show superior activity against the anaerobic component compared to levofloxacin [4].

Hollow-Fiber Infection Model (HFIM) for Pharmacodynamic Profiling

Purpose: To simulate human plasma and lung epithelial lining fluid (ELF) pharmacokinetics of LSFX and evaluate its bactericidal activity against Streptococcus pneumoniae under controlled conditions [3].

Materials:

  • HFIM System: Hollow-fiber modules, cartridge, medium reservoirs, peristaltic pumps
  • Bacterial Strains: Levofloxacin-sensitive (S. pneumoniae TUM23169) and -resistant (S. pneumoniae TUM23133) strains
  • Culture Medium: 10% Chemically Defined Medium (CDM)-HD in cation-adjusted Mueller-Hinton broth (CAMHB)
  • Antimicrobial: Lascufloxacin
  • Venting Device: Custom anodized aluminum block to prevent air bubble formation

Procedure:

  • System Setup: Assemble HFIM with integrated venting device to prevent bubble formation during pneumococcal culture.
  • Inoculation: Inoculate the extracapillary space (ECS) of the hollow-fiber cartridge with S. pneumoniae at approximately 10^6 CFU/mL in 10% CDM-CAMHB.
  • Pharmacokinetic Simulation: Program the central reservoir and pump system to simulate either human plasma or ELF concentration-time profiles of LSFX (300 mg loading dose on day 1, followed by 150 mg daily).
  • Sampling: Collect samples from the ECS at predetermined time points (0, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours) for bacterial quantification and drug concentration measurement.
  • Bacterial Quantification: Determine bacterial densities at each time point by plating serial dilutions on blood agar plates.
  • Drug Concentration Measurement: Quantify LSFX concentrations in the ECS using validated methods (e.g., HPLC).
  • Data Analysis: Calculate changes in bacterial density (Δlog10 CFU/mL) over time and determine time to bactericidal activity (≥3-log reduction) and resistance emergence.

Expected Outcome: Simulation of ELF concentrations should demonstrate rapid bactericidal activity (reduction below detection limit within 4 hours) against both levofloxacin-sensitive and -resistant strains without regrowth over 168 hours [3].

Clinical Protocol for Nursing and Healthcare-Associated Pneumonia (NHCAP)

Purpose: To evaluate the clinical efficacy and safety of oral lascufloxacin in patients with NHCAP, which shares pathological features with aspiration pneumonia and lung abscess [8].

Study Design:

  • Trial Type: Investigator-initiated, multicenter, single-arm, open-label, interventional clinical trial.
  • Participants: 77 patients with NHCAP across 24 centers.
  • Inclusion Criteria: Patients >20 years with acute infiltrates on chest imaging plus clinical symptoms (cough, purulent sputum, fever ≥37°C, abnormal auscultation, dyspnea) and laboratory findings (elevated CRP, leukocytosis, or hypoxemia). Patients must be classified as mild or moderate by A-DROP system and meet NHCAP criteria (nursing home resident, recently discharged, elderly requiring care, or receiving regular outpatient infusion therapy) [8].
  • Exclusion Criteria: Hypersensitivity to quinolones, seizure disorders, pregnancy, severe hepatic/cardiac dysfunction, severe immunosuppression, recent antibacterial use, or infections with pathogens not susceptible to LSFX.

Intervention:

  • Dosage Regimen: Oral LSFX 75 mg administered once daily for 7 days.

Endpoint Assessment:

  • Primary Endpoint: Clinical efficacy at test-of-cure (TOC) visit 5-10 days after end of treatment.
  • Secondary Endpoints: Clinical efficacy at end-of-treatment (EOT), early clinical efficacy (day 3-4), microbiological efficacy at TOC and EOT, and safety evaluation.

Clinical Assessment Criteria:

  • Improved: Absence or decrease in fever (>37.5°C), chest pain, chills, cough, and dyspnea.
  • Stable: Persistence of fever, symptoms, and sputum.
  • Exacerbated/Death: Worsening of symptoms or death [1].

Formulation and Administration

Recommended Dosing for Intravenous LSFX

For the treatment of serious respiratory infections including lung abscess, the following intravenous dosing regimen is recommended based on clinical studies [1] [7]:

  • Loading Dose: 300 mg administered on Day 1.
  • Maintenance Dose: 150 mg administered once daily from Day 2 onwards.
  • Treatment Duration: 7 to 14 days, depending on clinical severity and response. The median duration reported in studies was 9 days (range: 2-49 days) [1].
Pharmacokinetic Sampling Protocol

For comprehensive pharmacokinetic analysis in clinical trials, the following sampling strategy is recommended:

  • Plasma Sampling: Collect blood samples at pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 (after 300 mg dose) and Day 3 (after 150 mg dose).
  • Epithelial Lining Fluid (ELF) Sampling: For specialized studies, collect ELF via bronchoalveolar lavage during scheduled bronchoscopy at 2-4 hours and 12 hours post-dose in a subset of patients to confirm lung penetration.
  • Analytical Method: Quantify LSFX concentrations using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

Diagrams

Lascufloxacin Efficacy Evaluation Workflow

The diagram below illustrates the integrated preclinical and clinical workflow for evaluating lascufloxacin efficacy in lung abscess treatment.

workflow Start Start: Lascufloxacin Efficacy Assessment PreClinical Preclinical Studies Start->PreClinical InVitro In Vitro Susceptibility Testing (MIC Determination) PreClinical->InVitro AnimalModel In Vivo Animal Models (Pneumonia Mixed-Infection) InVitro->AnimalModel HFIM Hollow-Fiber Infection Model (PK/PD Profiling) AnimalModel->HFIM Clinical Clinical Trial Phases HFIM->Clinical Phase3 Phase III: Randomized Controlled Trials (CAP) Clinical->Phase3 Phase4 Phase IV: Real-World Studies (NHCAP/Lung Abscess) Phase3->Phase4 End Clinical Application: Lung Abscess Treatment Phase4->End

Lascufloxacin Mechanism and Tissue Distribution

This diagram illustrates the mechanism of action and favorable lung tissue distribution of lascufloxacin that underlies its efficacy in lung abscess treatment.

mechanism LSFX Lascufloxacin Administration (IV: 300mg→150mg or Oral: 75mg) PK Pharmacokinetic Properties LSFX->PK MOA Mechanism of Action LSFX->MOA HighELF High Epithelial Lining Fluid Concentration (15-22.4× Plasma) PK->HighELF Macrophage Alveolar Macrophage Penetration (18.5-56.4× Plasma) PK->Macrophage Effect Bactericidal Effect in Lung Abscess HighELF->Effect Macrophage->Effect DualTarget Dual Enzyme Inhibition (DNA Gyrase + Topoisomerase IV) MOA->DualTarget BroadSpectrum Broad-Spectrum Activity (Gram+, Gram-, Anaerobes, Atypicals) MOA->BroadSpectrum DualTarget->Effect BroadSpectrum->Effect Aerobes Eradicates Aerobic Pathogens (S. pneumoniae, MSSA) Effect->Aerobes Anaerobes Eradicates Anaerobic Pathogens (Prevotella, Fusobacterium) Effect->Anaerobes

Conclusion

Lascufloxacin represents a significant advancement in the treatment of complicated respiratory infections, particularly lung abscesses, due to its unique combination of broad-spectrum antimicrobial activity (including anaerobes), favorable lung tissue pharmacokinetics, and demonstrated clinical efficacy. The experimental protocols outlined provide a comprehensive framework for researchers to further investigate LSFX's potential across preclinical and clinical settings. Current evidence supports LSFX as a valuable therapeutic option, especially for cases involving multidrug-resistant pathogens, anaerobic infections, or situations where previous antibiotic treatments have failed. Future studies focusing on optimized dosing regimens and comparative effectiveness against standard therapies will further clarify LSFX's role in the antimicrobial arsenal for respiratory infections.

References

Comprehensive Application Notes and Clinical Protocols for Lascufloxacin in Community-Acquired Pneumonia (CAP)

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Lascufloxacin (LSFX), a novel fluoroquinolone antibacterial agent, represents a significant advancement in the treatment of community-acquired pneumonia (CAP) and related respiratory infections. This next-generation quinolone exhibits a unique dual-targeting mechanism that distinguishes it from previous fluoroquinolone generations. While conventional fluoroquinolones predominantly inhibit either DNA gyrase or topoisomerase IV, Lascufloxacin demonstrates balanced inhibitory activity against both essential bacterial enzymes simultaneously. This dual inhibition approach potentially minimizes antibiotic resistance development, a critical advantage in an era of increasing antimicrobial resistance [1] [2].

The molecular structure of Lascufloxacin incorporates multiple fluorine atoms and optimized substituents that enhance its binding affinity to target enzymes and broaden its spectrum of activity. Enzymatic analyses have confirmed that Lascufloxacin maintains potent inhibitory activity against both wild-type and mutated target enzymes, explaining its efficacy against quinolone-resistant bacterial strains [3]. This structural optimization results in enhanced activity against respiratory pathogens commonly implicated in CAP, including Streptococcus pneumoniae (both penicillin-sensitive and resistant strains), Staphylococcus aureus, Haemophilus influenzae, and various atypical pathogens. Particularly noteworthy is its potent activity against anaerobic bacteria and oral Streptococcus species, which play significant roles in aspiration pneumonia, a common complication in elderly CAP patients [4] [5].

Clinical Evidence Summary

Efficacy and Safety Outcomes

Lascufloxacin has demonstrated consistent clinical efficacy across multiple clinical trials focusing on community-onset pneumonia (COP), which encompasses both community-acquired pneumonia (CAP) and nursing and healthcare-associated pneumonia (NHCAP). The evidence base includes a recent open-label, multicenter clinical trial investigating intravenous-to-oral switch therapy, which represents a novel approach to treatment optimization. In this study, patients received an intravenous loading dose of 300 mg on day 1, followed by 150 mg daily, with transition to oral administration (75 mg once daily) once clinical stability was achieved [6] [7].

Table 1: Clinical Efficacy Outcomes of Lascufloxacin in Community-Onset Pneumonia

Endpoint Timing Clinical Cure Rate 95% Confidence Interval Patient Population
Early Clinical Response (Day 3±2) 97.1% (101/104) 91.80-99.40% Mild-to-moderate COP
End of Treatment (EOT) 99.0% (103/104) 94.76-99.98% Mild-to-moderate COP
Test of Cure (TOC) 96.2% (100/104) 90.44-98.94% Mild-to-moderate COP
NHCAP (TOC) 78.6% (44/56) Not reported Moderate NHCAP (elderly)

The switch therapy implementation rate reached 95% (114/120 patients), with the majority (95%) transitioning by day 3 of treatment, facilitating early hospital discharge and potentially reducing healthcare costs [6]. This high transition rate demonstrates both the rapid clinical effectiveness of the initial intravenous therapy and the favorable tolerability profile of the oral formulation.

In specific populations, particularly elderly patients with NHCAP (median age 86 years), Lascufloxacin monotherapy demonstrated substantial efficacy despite the increased vulnerability of this patient group and the higher mortality typically associated with healthcare-associated pneumonias. The clinical improvement rate of 81.5% was observed in a retrospective study of hospitalized pneumonia patients, with even higher effectiveness (95.2%) when used as first-line treatment in CAP [5] [8].

Safety and Tolerability Profile

Table 2: Safety Profile of Lascufloxacin in Clinical Trials

Safety Parameter Incidence Rate Most Common Adverse Events Serious Adverse Events
Overall Drug-Related AEs 10.0% Hepatic dysfunction None excluding worsening pneumonia
Discontinuation Due to AEs Not reported Not specified Not observed
Hepatotoxicity Not specified Increased AST/ALT Not reported
Nephrotoxicity Not observed Not applicable Not observed

The safety profile of Lascufloxacin appears favorable, with drug-related adverse events reported in approximately 10% of patients across clinical trials. The most common adverse effect was hepatic dysfunction, manifested as transient elevations in liver enzymes, though no severe drug-induced hepatic injuries were reported. Importantly, no serious adverse events directly attributable to Lascufloxacin were observed, with the exception of worsening pneumonia in some cases, which likely reflects disease progression rather than drug toxicity [6] [5].

Notably, in a retrospective study of 55 hospitalized pneumonia patients, no severe adverse effects were reported in any patient, suggesting that Lascufloxacin is well-tolerated even in older populations with multiple comorbidities [8]. This favorable safety profile is particularly relevant for elderly patients with CAP, who often have reduced physiological reserve and increased susceptibility to medication side effects.

Detailed Study Protocols

IV-to-Oral Switch Therapy Protocol

The switch therapy protocol for Lascufloxacin represents an innovative approach to community-onset pneumonia management, particularly valuable for facilitating early hospital discharge and reducing healthcare costs while maintaining therapeutic efficacy. This protocol was implemented in a physician-initiated, open-label, multicenter study conducted across 16 Japanese hospitals, focusing on patients with mild-to-moderate community-onset pneumonia [6] [7].

  • Inclusion Criteria: The study enrolled adults (≥18 years) presenting with acute respiratory symptoms (cough, purulent sputum, dyspnea, fever ≥37°C) AND radiologically confirmed infiltrates on chest X-ray or CT within 48 hours of initiation AND laboratory evidence of infection (elevated CRP, leukocytosis >10,000/mm³, or hypoxemia PaO₂ ≤60 Torr/SpO₂ ≤90%). Patients were required to have mild-to-moderate severity according to the A-DROP scoring system, which evaluates age, dehydration, respiration, orientation, and blood pressure [7].

  • Exclusion Criteria: Key exclusion criteria included history of hypersensitivity to quinolones, concomitant use of other antimicrobials within 7 days prior to enrollment, QTc prolongation (≥500 ms), hypokalemia (K⁺ <3.5 mEq/L), severe hepatic impairment (Child-Pugh Class C), and use of Class IA or III antiarrhythmic agents [7].

  • Intervention Protocol: Patients received intravenous Lascufloxacin (300 mg loading dose on day 1, followed by 150 mg daily) with transition to oral Lascufloxacin (75 mg once daily) when switch criteria were met on days 3-5. These criteria included: (1) improvement or no worsening of clinical symptoms (cough, sputum, dyspnea); (2) ability to take oral medication; and (3) absence of fever (≥38.0°C) for at least 12 hours. The total treatment duration was approximately 7 days (range: 7-14 days based on physician assessment) [7].

  • Assessment Schedule: Efficacy evaluations were conducted at early clinical response (day 3 ± 2 days), end of treatment (day 7 ± 3 days), and test of cure (5-10 days after EOT). The primary endpoint was clinical cure rate at TOC, with secondary endpoints including clinical efficacy at EOT, early clinical response, microbiological response, and safety assessment [6] [7].

Oral Monotherapy Protocol for NHCAP

For patients with nursing and healthcare-associated pneumonia, a simplified monotherapy protocol was implemented in a single-arm, open-label study across 24 facilities, specifically focusing on this vulnerable population with higher mortality risk [1] [5] [2].

  • Patient Population: The study enrolled patients >20 years old with radiologically confirmed pneumonia who met at least one NHCAP criterion: (1) residence in long-term care facility; (2) hospital discharge within past 90 days; (3) elderly/disabled requiring care; (4) regular outpatient infusion therapy or hemodialysis. All participants had mild-to-moderate severity by A-DROP system [1] [2].

  • Dosing Regimen: Patients received oral Lascufloxacin 75 mg once daily for 7 days, with extension to 10 days permitted if clinically indicated. The fixed-duration therapy aimed to minimize unnecessary antibiotic exposure while ensuring adequate infection control [5] [2].

  • Assessment Parameters: The primary endpoint was clinical efficacy at TOC (5-10 days after treatment completion), with comprehensive evaluation of microbiological eradication, early clinical response, and safety profile [5].

Experimental Methodologies

Efficacy Assessment Procedures

Clinical efficacy evaluation in Lascufloxacin trials followed standardized assessment protocols with multiple predetermined timepoints to comprehensively capture treatment response. The clinical cure criteria were rigorously defined based on resolution of specific clinical signs and symptoms [6] [7].

  • Symptom Assessment: Researchers documented the resolution or improvement of core respiratory symptoms, including cough, sputum production and purulence, dyspnea, and fever (axillary temperature <37°C). Particular attention was paid to sputum characteristics, with decreased purulence indicating positive treatment response. Physical examination findings such as abnormal breath sounds (rales, rhonchi), percussion notes, and bronchial breathing were systematically recorded at each assessment point [7] [2].

  • Radiological Evaluation: Chest imaging (X-ray or CT) was performed at baseline (within 48 hours of initiation) and at test of cure (TOC) to objectively document infiltrate resolution. The radiologists assessing images were blinded to treatment allocation when possible, though complete blinding was challenging in open-label studies. Improvement was defined as reduction in infiltrate size, density, or consolidation area [1] [2].

  • Microbiological Assessment: Sputum cultures and blood cultures (when bacteremia suspected) were obtained at baseline to identify causative pathogens. Microbiological eradication was defined as absence of the original pathogen in repeat cultures at EOT and TOC assessments. For patients with positive cultures at baseline, microbiological response was categorized as eradication, persistence, or indeterminate based on standardized definitions [6] [7].

Safety Monitoring Protocol

Comprehensive safety monitoring was implemented throughout all Lascufloxacin clinical trials, with particular attention to known class effects of fluoroquinolones and potential novel toxicities [6] [5] [8].

  • Laboratory Assessments: Serial measurements of hepatic enzymes (AST, ALT, ALP, bilirubin), renal function (serum creatinine, BUN), electrolytes, and complete blood count were performed at baseline, during treatment (day 3-4), at EOT, and at TOC. Hepatotoxicity was defined as AST/ALT elevation >3× upper limit of normal (ULN) or >3× baseline if initially abnormal. Nephrotoxicity was defined as serum creatinine increase ≥0.5 mg/dL or ≥50% from baseline [8].

  • Cardiac Monitoring: Given the known potential for fluoroquinolones to prolong QT interval, baseline ECGs were obtained for all patients, with repeat monitoring if clinical concerns arose. Patients with baseline QTc ≥500 ms or significant electrolyte abnormalities (particularly hypokalemia) were excluded from trials to minimize arrhythmia risk [7].

  • Adverse Event Documentation: All adverse events, regardless of suspected relationship to study drug, were recorded with detailed information on date of onset, severity (mild, moderate, severe), duration, required interventions, and outcome. Causality assessment (related, possibly related, unrelated) was performed by investigators using standardized algorithms [6] [5].

Statistical Analysis Plan
  • Sample Size Determination: Based on expected cure rates of 90% for Lascufloxacin versus 85% for historical controls, a sample size of 100-120 patients provided >80% power to demonstrate non-inferiority with a margin of 10% at alpha=0.05.

  • Analysis Populations: Full Analysis Set (FAS) included all enrolled patients who received at least one dose of study medication, following intent-to-treat principles. Per Protocol Set (PPS) included patients who completed the study without major protocol violations. Safety Analysis Set included all patients who received study drug and had at least one post-baseline safety assessment.

  • Statistical Methods: Descriptive statistics (mean, median, standard deviation, proportions) summarized baseline characteristics and outcomes. For the primary endpoint, point estimates and 95% confidence intervals for cure rates were calculated using normal approximation methods. Subgroup analyses explored consistency of treatment effects across demographic and clinical factors.

Pathway and Workflow Diagrams

Molecular Mechanism of Action

G Figure 1: Molecular Mechanism of Lascufloxacin Action cluster_bacterial_cell Bacterial Cell LSFX Lascufloxacin Administration Penetration Cellular Penetration LSFX->Penetration DNAGyrase DNA Gyrase Inhibition Penetration->DNAGyrase TopoIV Topoisomerase IV Inhibition Penetration->TopoIV DSB Double-Strand DNA Breaks DNAGyrase->DSB Resistance Reduced Resistance Development DNAGyrase->Resistance TopoIV->DSB TopoIV->Resistance Death Bacterial Cell Death DSB->Death

Clinical Trial Workflow

G Figure 2: Clinical Trial Protocol Workflow for Lascufloxacin Switch Therapy cluster_treatment Treatment Phase Start Patient Screening & Eligibility Assessment Baseline Baseline Assessment: - Symptoms - Radiology - Microbiology - Laboratory Tests Start->Baseline IV IV Lascufloxacin: Day 1: 300 mg Day 2+: 150 mg Baseline->IV SwitchCriteria Switch Criteria Assessment (Days 3-5) IV->SwitchCriteria Safety Continuous Safety Monitoring IV->Safety Oral Oral Lascufloxacin: 75 mg once daily SwitchCriteria->Oral Met criteria Eval1 Early Clinical Response (Day 3 ± 2 days) Oral->Eval1 Oral->Safety Eval2 End of Treatment (EOT) Assessment (Day 7 ± 3 days) Eval1->Eval2 Eval3 Test of Cure (TOC) Assessment (5-10 days post-EOT) Eval2->Eval3

Research Applications and Implications

The comprehensive clinical data and standardized protocols for Lascufloxacin provide valuable resources for multiple stakeholders in antimicrobial drug development and clinical practice. For pharmaceutical researchers, these application notes offer insights into optimal trial designs for demonstrating efficacy of novel antimicrobial agents, particularly the innovative same-drug switch therapy approach that facilitates earlier hospital discharge. The inclusion criteria and assessment methodologies can be adapted for future trials of similar respiratory antibiotics [6] [7].

For clinical microbiologists, the detailed microbiological efficacy data against resistant pathogens support the role of Lascufloxacin as a potential option for drug-resistant pneumococcal infections and mixed anaerobic-aerobic pneumonias, particularly in the context of aspiration pneumonia. The in vitro studies demonstrating potent activity against quinolone-resistant strains via dual enzyme inhibition provide a mechanistic basis for its clinical effectiveness [4] [3].

For regulatory affairs professionals, the successful trial designs and endpoints may inform future regulatory submissions for novel antimicrobial agents. The clearly defined primary endpoints (clinical cure at TOC) and systematic safety assessment approaches align with current regulatory expectations for antibacterial drug development [6] [7].

For clinical researchers designing similar trials, the switch criteria (clinical improvement, ability to take oral medication, afebrile for 12+ hours) provide a validated framework for determining appropriate timing of IV-to-oral transition. The high implementation rate (95%) of switch therapy in the Lascufloxacin trials demonstrates the practicality and clinical applicability of these criteria [6] [7].

The development of Lascufloxacin occurs against a challenging backdrop of antibiotic innovation decline, with most large pharmaceutical companies having exited antibiotic research due to economic constraints. The continued investment in this agent represents an important commitment to addressing the growing threat of antimicrobial resistance [9].

Conclusion

Lascufloxacin represents a valuable therapeutic addition to the antimicrobial armamentarium against community-acquired pneumonia, particularly given its novel dual-enzyme targeting mechanism, favorable switch therapy profile, and consistent clinical efficacy across multiple trials. The detailed application notes and protocols presented herein provide researchers and clinicians with comprehensive guidance for utilizing this agent in both clinical trial settings and practice. As antimicrobial resistance continues to escalate globally, the development of innovative agents like Lascufloxacin with activity against resistant pathogens remains critically important for preserving our ability to treat common but potentially serious infections like CAP.

References

Comprehensive Application Notes and Protocols: Quantifying Lascufloxacin Concentrations in Epithelial Lining Fluid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lascufloxacin and Pulmonary Pharmacokinetics

Lascufloxacin (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent characterized by its exceptional penetration into lung tissues. Its unique pharmacophores at the 1st and 7th positions of the quinoline nucleus contribute to its potent activity against various respiratory pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, and Mycoplasma pneumoniae [1] [2]. What distinguishes LSFX from other quinolones is its remarkable ability to achieve concentrations in epithelial lining fluid (ELF) that are 15.0–22.4 times higher than in blood and 18.5–56.4 times higher in alveolar macrophages [3] [1]. This exceptional tissue distribution makes LSFX a promising therapeutic candidate for respiratory and otorhinolaryngological infections, particularly against drug-resistant strains showing incomplete cross-resistance to existing quinolones [2].

The quantification of antibiotic concentrations at the infection site, rather than merely in plasma, represents a critical advancement in antimicrobial pharmacodynamics. For respiratory infections, the epithelial lining fluid is considered the primary environment for extracellular pathogens, while alveolar macrophages represent the site of infection for intracellular pathogens [1]. Understanding these intrapulmonary pharmacokinetics enables more accurate predictions of clinical efficacy and supports optimized dosing strategies that maximize antimicrobial activity while minimizing resistance development.

Quantitative Analysis of Lascufloxacin Pulmonary Penetration

Pulmonary Concentration Data

Table 1: Pharmacokinetic Parameters of Lascufloxacin (75 mg single dose) in Plasma, ELF, and Alveolar Macrophages (AM) in Healthy Adult Volunteers [1]

Parameter Plasma Epithelial Lining Fluid (ELF) Alveolar Macrophages (AM)
Cmax (μg/ml) 0.576 ± 0.145 12.3 ± 3.74 21.8 ± 17.2
Tmax (h) 1 1 6
AUC0–24 (μg·h/ml) 7.67 123 325
Site-to-Plasma Ratio - 15.0–22.4 18.5–56.4
Site-to-Free Plasma Ratio - 57.5–86.4 71.0–217

Table 2: Time-Dependent Concentrations and Penetration Ratios of Lascufloxacin in Pulmonary Compartments [1]

Time (h) Plasma Conc. (μg/ml) ELF Conc. (μg/ml) AM Conc. (μg/ml) ELF/Plasma Ratio AM/Plasma Ratio
1 0.576 ± 0.145 12.3 ± 3.74 19.9 ± 16.5 22.4 ± 9.05 31.9 ± 20.3
2 0.501 ± 0.0876 9.22 ± 3.45 9.13 ± 5.76 18.4 ± 5.68 18.5 ± 12.0
4 0.443 ± 0.0419 7.15 ± 3.21 9.68 ± 3.04 16.5 ± 7.56 21.9 ± 6.75
6 0.387 ± 0.0119 5.84 ± 1.72 21.8 ± 17.2 15.2 ± 4.74 56.4 ± 43.7
24 0.176 ± 0.0545 2.65 ± 0.880 6.03 ± 2.88 15.0 ± 2.38 38.0 ± 22.6

The data demonstrate that LSFX rapidly distributes to ELF, achieving peak concentrations within 1 hour after administration – identical to the Tmax in plasma [1]. Notably, drug concentrations in both ELF and alveolar macrophages remain substantially higher than plasma concentrations at all time points, with particularly impressive sustained levels in alveolar macrophages even at 24 hours post-dose. These concentrations far exceed the MIC90 values for common respiratory pathogens, supporting LSFX's potential efficacy in treating respiratory infections [1].

Hollow-Fiber Infection Model (HFIM) Data

Table 3: Bactericidal Activity of LSFX Against S. pneumoniae in Hollow-Fiber Infection Model [3]

S. pneumoniae Strain Levofloxacin Status LSFX MIC (mg/L) Simulated Compartment Bacterial Reduction (Δlog CFU0–24) Time to Detection Limit
TUM23169 Sensitive (MIC 1 mg/L) 0.03 ELF < -3.74 4 hours
TUM23169 Sensitive (MIC 1 mg/L) 0.03 Plasma < -4.31 6 hours
TUM23133 Resistant (MIC >4 mg/L) 0.25 ELF < -4.48 4 hours
TUM23133 Resistant (MIC >4 mg/L) 0.25 Plasma -1.31 >24 hours

The HFIM data demonstrates that simulating ELF concentrations produces rapid and potent bactericidal activity against both levofloxacin-sensitive and -resistant strains of S. pneumoniae, with bacterial counts falling below the detection limit within 4 hours and no regrowth observed over 168 hours [3]. In contrast, when simulating human plasma concentrations, the resistant strain exhibited only bacteriostatic effects, highlighting the critical importance of achieving adequate pulmonary concentrations for resistant pathogens.

Experimental Protocols

Protocol 1: Bronchoalveolar Lavage (BAL) for ELF and AM Sampling in Human Subjects

Principle: This protocol enables simultaneous collection of epithelial lining fluid and alveolar macrophages through bronchoalveolar lavage, using urea as an endogenous marker to calculate actual ELF volumes and drug concentrations [1].

Materials and Reagents:

  • Fiberoptic bronchoscope
  • Sterile normal saline (0.9% NaCl)
  • Urea assay kit
  • LSFX analytical standard
  • Heparinized blood collection tubes
  • Centrifuge capable of 400 × g
  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: After an overnight fast, administer a single 75 mg oral dose of LSFX to healthy adult volunteers [1].
  • Synchronized Sampling: At predetermined time points (1, 2, 4, 6, or 24 hours), perform simultaneous blood collection and bronchoalveolar lavage [1].
  • Bronchoscopy: Instill 100-150 mL sterile normal saline in 20-30 mL aliquots through the bronchoscope into the medial lobe of the right lung [1].
  • Sample Processing:
    • Gently aspirate BAL fluid and keep on ice
    • Centrifuge BAL fluid at 400 × g for 10 minutes
    • Retain supernatant for ELF analysis
    • Retain cell pellet for alveolar macrophage isolation
  • Urea Measurement: Assay urea concentrations in both plasma and BAL supernatant using standard enzymatic or colorimetric methods [1].
  • ELF Volume Calculation: Calculate the volume of ELF in the BAL sample using the formula: ELF volume = (BAL urea concentration × BAL volume) / Plasma urea concentration [1].
  • Drug Quantification:
    • Analyze LSFX concentrations in plasma, BAL supernatant, and alveolar macrophages using validated LC-MS/MS methods [1].
    • Normalize ELF drug concentrations using the calculated ELF volume.

Validation Parameters: The method should demonstrate linearity over the expected concentration range (0.5-25 μg/ml for ELF), precision with CV <15%, and accuracy within ±15% of nominal values [1].

Protocol 2: Hollow-Fiber Infection Model (HFIM) for Efficacy Assessment

Principle: The HFIM system simulates human pharmacokinetic profiles in vitro, allowing evaluation of antimicrobial efficacy under controlled conditions that mimic human drug exposures at infection sites [3].

Materials and Reagents:

  • Hollow-fiber bioreactor modules
  • Chemically Defined Medium (CDM)-HD
  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Sterile defibrinated sheep blood
  • Streptococcus pneumoniae clinical isolates
  • Custom venting device for bubble prevention
  • LSFX reference standard

Procedure:

  • Bacterial Preparation:

    • Grow S. pneumoniae isolates to mid-log phase in CDM-CAMHB (10%) or LHB-CAMHB (5%) [3].
    • Adjust inoculum to approximately 10^6 CFU/ml.
  • HFIM System Setup:

    • Load hollow-fiber cartridges with bacterial suspension in the extracapillary space (ECS) [3].
    • Install custom aluminum venting device to prevent air bubble accumulation [3].
    • Circulate antimicrobial-containing medium through the intracapillary space.
  • Pharmacokinetic Simulation:

    • Program the system to simulate either human plasma or ELF concentration-time profiles of LSFX [3].
    • Use previously determined pharmacokinetic parameters (Cmax, Tmax, half-life) for profile generation.
  • Sampling and Analysis:

    • Collect samples from the ECS at predetermined time points (0, 2, 4, 6, 8, 24, 48, 72, 96, 120, 144, 168 h) [3].
    • Perform quantitative cultures by serial dilution and plating.
    • Determine bacterial densities (log10 CFU/ml) at each time point.
  • Drug Concentration Verification:

    • Periodically sample the medium to verify achieved LSFX concentrations using LC-MS/MS [3].
    • Adjust pump rates if measured concentrations deviate from target values.

Technical Notes: For S. pneumoniae, standard CAMHB must be supplemented with 10% CDM or 5% lysed horse blood to support adequate growth and prevent bacteriolysis observed in unsupplemented media after approximately 6 hours [3].

Workflow and Conceptual Diagrams

LSFX_Workflow Start Study Initiation PK_Design Pharmacokinetic Study Design Start->PK_Design BAL_Protocol BAL Sampling Protocol PK_Design->BAL_Protocol HFIM_Setup HFIM System Configuration PK_Design->HFIM_Setup Sample_Collection Simultaneous Blood/BAL Collection BAL_Protocol->Sample_Collection Drug_Analysis LC-MS/MS Drug Analysis HFIM_Setup->Drug_Analysis Urea_Measurement Urea Quantification Sample_Collection->Urea_Measurement ELF_Calculation ELF Volume Calculation Urea_Measurement->ELF_Calculation ELF_Calculation->Drug_Analysis Data_Integration PK/PD Data Integration Drug_Analysis->Data_Integration Efficacy_Assessment Antimicrobial Efficacy Assessment Data_Integration->Efficacy_Assessment End Clinical Breakpoint Setting Efficacy_Assessment->End

Figure 1: Integrated Workflow for LSFX Pulmonary PK/PD Assessment

Figure 2: Hollow-Fiber Infection Model (HFIM) System Components

Clinical Correlations and Efficacy Data

Clinical studies have demonstrated the therapeutic implications of LSFX's favorable pulmonary pharmacokinetics. A 2024 retrospective analysis of 55 patients with pneumonia, including chronic lung disease exacerbations and lung abscesses, found that 81.5% (45/55) improved clinically with intravenous LSFX administration [4]. Particularly impressive results were observed in specific patient subgroups:

  • 95.2% (20/21) of community-acquired pneumonia patients improved with LSFX as first-line treatment [4]
  • 100% (9/9) of bacterial pneumonia cases showed improvement with LSFX first-line therapy [4]
  • 88.9% (8/9) of lung abscess patients demonstrated clinical improvement with LSFX as second-line treatment [4]

These clinical outcomes correlate directly with the pharmacodynamic profile observed in preclinical models. The HFIM studies demonstrated that simulating human ELF concentrations resulted in bactericidal activity (Δlog CFU0–24 < -3.74 to -4.48) against both levofloxacin-sensitive and -resistant S. pneumoniae strains, with bacterial counts falling below the detection limit within 4 hours and no regrowth observed over 168 hours [3]. This rapid and sustained bactericidal activity at ELF concentrations explains the clinical efficacy observed even in cases where previous antibiotic treatments had failed.

Technical Considerations and Limitations

While the methodologies described provide valuable insights into LSFX pulmonary pharmacokinetics, several technical considerations merit attention:

  • BAL Recovery Variability: The bronchoalveolar lavage technique typically recovers only 50-70% of instilled fluid, necessitating the use of urea correction for accurate ELF volume estimation [1].

  • HFIM Technical Challenges: S. pneumoniae presents specific challenges in HFIM systems, including:

    • Requirement for blood-supplemented media to support growth [3]
    • Tendency for air bubble formation in hollow-fiber modules [3]
    • Potential for bacteriolysis in unsupplemented media after approximately 6 hours [3]
  • Analytical Considerations: Method validation should address:

    • Potential adsorption of LSFX to hollow-fiber membranes [3]
    • Discrepancies between theoretical and measured antibiotic concentrations [3]
    • Standardization of initial inoculum size in chemostat models [3]
  • Study Design Limitations: Current data are limited by:

    • Small number of tested bacterial strains (only one levofloxacin-sensitive and one resistant strain) [3]
    • Potential effects of low initial inoculum size on bactericidal efficacy assessment [3]
    • Need for broader testing across multiple bacterial species and strains [3]

Conclusion

The quantitative data and experimental protocols presented demonstrate that LSFX achieves exceptionally high concentrations in epithelial lining fluid and alveolar macrophages, exceeding plasma levels by 15-56-fold. This favorable pulmonary pharmacokinetic profile translates to potent bactericidal activity against respiratory pathogens, including quinolone-resistant strains, as demonstrated in both hollow-fiber infection models and clinical studies.

The integration of bronchoalveolar lavage sampling with hollow-fiber infection modeling provides a powerful approach for evaluating antimicrobial efficacy at the actual site of infection. These methodologies enable researchers to establish meaningful exposure-response relationships and support the development of rational dosing strategies optimized for respiratory infections. The comprehensive data generated through these protocols can inform clinical breakpoint determinations and contribute to the appropriate positioning of LSFX in the antimicrobial armamentarium against respiratory infections.

References

Clinical Efficacy and Pharmacokinetic Profile of Lascufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data from clinical studies and pharmacokinetic studies provide a strong rationale for the 300 mg intravenous loading dose of lascufloxacin.

Table 1: Clinical Efficacy of Lascufloxacin Switch Therapy (IV to Oral)

Endpoint Time of Assessment Efficacy Rate (%) Details (n/N)
Cure Rate Test of Cure (TOC) 96.2 100/104 patients [1]
Clinical Response Early Clinical Assessment 97.1 101/104 patients [1]
Clinical Response End of Treatment (EOT) 99.0 103/104 patients [1]
Therapy Success Switch Therapy Implementation Rate 95.0 114/120 patients successfully switched from IV to oral [1]

Table 2: Intrapulmonary Pharmacokinetics of a Single 75 mg Oral Lascufloxacin Dose in Healthy Adults

Compartment C~max~ (μg/mL) AUC~0-24~ (μg·h/mL) T~max~ (h) Site-to-Free Plasma Ratio (Range)
Plasma 0.576 7.67 1 (Reference)
Epithelial Lining Fluid (ELF) 12.3 123 1 57.5 - 86.4
Alveolar Macrophages (AM) 21.8 325 6 71.0 - 217

Note: Data adapted from a study investigating pulmonary penetration [2]. The 75 mg oral dose is the equivalent maintenance dose following the IV loading dose. The high concentrations at the infection site support the dosing regimen's efficacy.

Detailed Clinical Protocol for IV Lascufloxacin

The following workflow and protocol details are synthesized from recent clinical trials investigating lascufloxacin for the treatment of community-onset pneumonia [1] [3].

cluster_protocol Lascufloxacin IV Loading Dose Clinical Protocol A Patient Eligibility Screening B Day 1: IV Loading Dose (300 mg) A->B C Day 2: IV Maintenance Dose (150 mg) B->C D Days 3-5: Assess Switch Criteria C->D E Switch to Oral Lascufloxacin (75 mg once daily) D->E Criteria Met F Continue Treatment (Total 7-14 days) E->F G Endpoint Assessment F->G

Key Protocol Components
  • Patient Population: Adults with mild-to-moderate community-onset pneumonia (COP), including community-acquired pneumonia (CAP) and nursing and healthcare-associated pneumonia (NHCAP), confirmed by acute infiltrative shadow on chest imaging [1] [4]. Severity is typically assessed using the A-DROP scoring system [5] [3].
  • Dosing Regimen:
    • Day 1: Intravenous infusion of 300 mg lascufloxacin (loading dose).
    • Day 2 onwards: Intravenous infusion of 150 mg once daily [1] [3].
  • Switch Therapy Criteria (Days 3-5): The transition from IV to oral administration is a critical efficiency milestone. The criteria for switching include [1]:
    • Improvement or no worsening of clinical symptoms (cough, sputum, dyspnea).
    • Ability to take oral medication.
    • Absence of fever (≥38.0°C) for at least 12 hours.
  • Oral Maintenance & Treatment Duration: After switching, 75 mg lascufloxacin tablet is administered orally once daily. The total recommended duration of therapy (IV + oral) is 7 days, which may be extended up to 14 days if clinically necessary [1].
  • Endpoint Assessment:
    • Early Clinical Response: Assessed on day 3 (± 2 days).
    • End of Treatment (EOT): Assessed on day 7 (± 3 days).
    • Test of Cure (TOC): Conducted 5-10 days after the EOT [1] [4].

Safety and Tolerability Profile

In a study of 120 patients, drug-related adverse events were reported in 10.0% of patients [1].

  • Most Common Adverse Events: The most frequently reported adverse effect was hepatic dysfunction (e.g., elevated transaminases) [1]. No severe lascufloxacin-induced adverse events were observed, excluding worsening of the underlying pneumonia [1].
  • Class-Related Safety Warnings: As a fluoroquinolone, lascufloxacin carries class warnings for potential serious adverse effects. Regulatory agencies like the FDA and EMA have issued safety warnings concerning side effects such as tendinopathy, peripheral neuropathy, CNS effects, and QT interval prolongation [6].
  • Exclusion Criteria: Clinical trials typically exclude patients with a history of hypersensitivity to quinolones, known QTc prolongation, hypokalemia, or those taking Class IA or Class III antiarrhythmic drugs [1].

Conclusion and Application Summary

The 300 mg intravenous loading dose of lascufloxacin is a well-founded and effective strategy for initiating treatment in patients with community-onset pneumonia.

  • Rationale for Use: The regimen is designed to rapidly achieve therapeutic drug levels in the lung tissue, facilitating a quick transition to oral therapy and potentially reducing hospital stays [1] [2].
  • Key Advantages: This protocol leverages lascufloxacin's excellent lung penetration and potent activity against key respiratory pathogens, including anaerobic bacteria and macrolide-resistant Mycoplasma pneumoniae [1] [5] [3].
  • Risk Management: The safety profile is acceptable for a fluoroquinolone, but adherence to exclusion criteria and monitoring for hepatic and other class-related adverse events is recommended.

References

Comprehensive Application Notes and Protocols for Lascufloxacin in Chronic Lung Disease Exacerbations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lascufloxacin and Its Relevance to Respiratory Infections

Lascufloxacin (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent developed by Kyorin Pharmaceutical Co., Ltd. in Japan, with unique pharmacophores at the 1st and 7th positions of the quinoline nucleus that enhance its antibacterial activity and distribution profile [1]. This agent demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, and various anaerobic bacteria that are particularly relevant in aspiration pneumonia and chronic lung disease exacerbations [2] [3]. The distinctive dual inhibitory action of LSFX against both DNA gyrase and topoisomerase IV prevents the development of resistant strains and enables activity against pre-existing quinolone-resistant pathogens [4].

Chronic lung disease exacerbations represent a significant therapeutic challenge, particularly in aging populations where aspiration pneumonia contributes substantially to morbidity and mortality. The microbiological complexity of these conditions, often involving mixed aerobic-anaerobic flora from oral secretions, necessitates antimicrobial agents with comprehensive coverage and excellent lung penetration [3]. LSFX has emerged as a promising candidate for these indications due to its favorable pharmacokinetic profile, characterized by extensive distribution to lung tissues and sustained bactericidal activity at infection sites [2] [5]. These properties are particularly valuable for treating chronic lung disease exacerbations, lung abscesses, and other complicated respiratory infections where conventional antibiotics often fail due to inadequate tissue penetration or limited spectrum of activity.

Clinical Efficacy and Safety Evidence

Summary of Clinical Studies

The clinical effectiveness of LSFX has been demonstrated across multiple study designs, including prospective clinical trials and real-world retrospective analyses. A recent 2024 retrospective study investigating the effectiveness of intravenous LSFX in hospitalized patients with pneumonia and chronic lung disease exacerbations showed that 81.5% (45/55) of patients achieved clinical improvement with LSFX therapy [3]. The study population comprised patients with a median age of 76.1 years, reflecting the typical demographic for chronic lung disease exacerbations, with 81.8% being male and 87.5% having underlying diseases [3]. Notably, LSFX demonstrated particular effectiveness in challenging cases, with 100% (9/9) of bacterial pneumonia cases and 88.9% (8/9) of lung abscess patients showing clinical improvement when LSFX was administered as a second-line treatment after first-line antibiotics had failed [3].

A 2025 open-label, uncontrolled, multicenter study across 16 hospitals evaluated the efficacy of LSFX switch therapy (intravenous-to-oral) in patients with mild-to-moderate community-onset pneumonia (COP), a category that includes chronic lung disease exacerbations [4]. This study reported impressive clinical cure rates of 96.2% at the test of cure (TOC) timepoint, with early clinical efficacy observed in 97.1% of patients, and end of treatment effectiveness reaching 99.0% [4]. The high switch therapy implementation rate of 95% (114/120 patients) demonstrates the feasibility of transitioning patients from intravenous to oral LSFX within 3-5 days of initiating treatment, facilitating shorter hospital stays and potential healthcare cost savings [4].

Safety Profile

The safety profile of LSFX appears favorable across clinical studies. In the switch therapy study, adverse events related to the study drug were reported in 10.0% of patients, with hepatic dysfunction being the most commonly observed adverse effect [4]. Importantly, no severe LSFX-induced adverse events were observed, excluding cases of worsening pneumonia [4]. The 2024 retrospective study similarly reported no severe adverse effects in any of the 55 patients treated with intravenous LSFX [3]. This favorable safety profile is particularly significant given the elderly population typically affected by chronic lung disease exacerbations, who often have heightened susceptibility to drug-related adverse events.

Table 1: Clinical Efficacy of Lascufloxacin in Respiratory Infections

Study Type Patient Population Sample Size Clinical Cure/Improvement Rate Key Findings
Retrospective Study [3] Hospitalized pneumonia patients including chronic lung disease exacerbations 55 81.5% (45/55) 100% efficacy in bacterial pneumonia; 88.9% improvement in lung abscesses
Switch Therapy Study [4] Mild-to-moderate community-onset pneumonia 120 96.2% at TOC (100/104) 95% switch rate from IV to oral; 99.0% efficacy at end of treatment
Real-world Clinical Use [3] Community-acquired pneumonia 21 95.2% (20/21) High effectiveness as first-line treatment

Table 2: Safety Profile of Lascufloxacin in Clinical Studies

Adverse Event Incidence in Switch Therapy Study [4] Incidence in Retrospective Study [3] Comments
Hepatic Dysfunction Most common drug-related AE Not reported No severe cases observed
Any Drug-Related AE 10.0% of patients None reported Most events mild to moderate
Severe LSFX-induced AE None excluding worsening pneumonia None reported Favorable safety profile in elderly

Dosing Administration and Switch Therapy Protocol

Intravenous Dosing Regimen

The standard intravenous dosing protocol for LSFX in the treatment of chronic lung disease exacerbations initiates with a loading dose of 300 mg administered on the first day of treatment, followed by a maintenance dose of 150 mg once daily from the second day onward [3]. This loading dose strategy rapidly achieves therapeutic concentrations at the site of infection, which is particularly important in severe exacerbations where prompt antibacterial activity is essential. The total duration of intravenous LSFX administration typically ranges from 7 to 14 days, with a median duration of 9 days (range: 2-49 days) reported in clinical practice, tailored to individual patient response and infection severity [3].

The preparation and administration of intravenous LSFX should follow aseptic techniques, with reconstitution according to manufacturer specifications. Infusions should be administered over an appropriate duration (typically 60 minutes) to ensure patient safety and optimize pharmacokinetic parameters. Dosage adjustment may be necessary in special populations, particularly in elderly patients who may exhibit altered drug metabolism; however, a dedicated pharmacokinetic study demonstrated that the pharmacokinetics of LSFX in elderly men were similar to those in non-elderly subjects, suggesting that age-based dose adjustments may not be routinely required [6].

Switch Therapy Protocol

The switch therapy protocol represents a strategically important approach for transitioning clinically stable patients from intravenous to oral LSFX administration, facilitating earlier discharge and reducing healthcare-associated costs and risks. The transition should be initiated once specific switch criteria are met, typically between days 3-5 of intravenous therapy [4]. These criteria include:

  • Clinical improvement or no worsening of respiratory symptoms (cough, sputum production, dyspnea) since initiation of treatment
  • Ability to reliably take and absorb oral medications
  • Absence of fever (≥38.0°C) for at least 12-24 hours
  • Improvement in laboratory parameters such as white blood cell count and C-reactive protein levels
  • Stable respiratory status with no need for supplemental oxygen or significant improvement from baseline

Once these criteria are satisfied, patients can be switched to oral LSFX 75 mg administered once daily [4]. The total combined duration of intravenous and oral therapy should typically be 7-14 days, depending on the severity of infection, clinical response, and pathogen involvement. For complicated infections such as lung abscesses or severe chronic lung disease exacerbations with structural damage, extended therapy up to 14 days or longer may be warranted [4] [3].

Table 3: Dosing Protocol for Lascufloxacin in Chronic Lung Disease Exacerbations

Parameter Intravenous Regimen Oral Regimen Comments
Loading Dose 300 mg on day 1 Not applicable Rapid achievement of therapeutic concentrations
Maintenance Dose 150 mg once daily from day 2 75 mg once daily Consistent once-daily dosing
Switch Timing N/A Days 3-5 when clinical criteria met Allows early transition to oral therapy
Total Treatment Duration 7-14 days (combined IV and oral) 7-14 days (combined IV and oral) Extend to 14 days for complicated infections

Experimental Protocols for Pharmacokinetic and Efficacy Studies

Protocol for Measuring Intrapulmonary Pharmacokinetics

Objective: To determine the concentration-time profiles of LSFX in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) following administration.

Materials and Reagents:

  • LSFX reference standard
  • Healthy adult volunteers (typically 30 subjects allocated across multiple time points)
  • Bronchoalveolar lavage (BAL) equipment
  • Collection tubes with anticoagulant for plasma samples
  • Urea determination kit for ELF volume calculation
  • Validated LC-MS/MS system for drug concentration analysis

Methodology:

  • Subject Preparation: Subjects fast overnight prior to dosing and continue fasting for 4 hours post-dose.
  • Drug Administration: Administer a single oral dose of LSFX 75 mg with 200 mL of water.
  • Sample Collection:
    • Plasma: Collect blood samples at predetermined time points (e.g., 1, 2, 4, 6, 24 hours) via intravenous catheter.
    • BAL Procedure: Perform bronchoalveolar lavage at designated time points using standardized technique with instillation of sterile saline.
  • Sample Processing:
    • Centrifuge blood samples to separate plasma
    • Process BAL fluid by centrifugation to separate cellular fraction
    • Determine urea concentrations in plasma and BAL fluid using standard assay
  • Drug Quantification:
    • Analyze LSFX concentrations in plasma, ELF, and AM using validated LC-MS/MS method
    • Calculate ELF volume using urea as an endogenous marker: ( V_{ELF} = V_{BAL} \times (Urea_{BAL} / Urea_{Plasma}) )
    • Calculate LSFX concentration in ELF: ( C_{ELF} = C_{BAL} \times (Urea_{Plasma} / Urea_{BAL}) )

Data Analysis:

  • Calculate standard pharmacokinetic parameters (C~max~, T~max~, AUC~0-24~, t~1/2~) for each compartment
  • Determine penetration ratios by comparing AUC values between compartments
  • Report mean values with standard deviations for each parameter [2]
Hollow-Fiber Infection Model (HFIM) Protocol

Objective: To evaluate the bactericidal activity of LSFX against respiratory pathogens under simulated human pharmacokinetic conditions.

Materials and Reagents:

  • Hollow-fiber infection model system
  • Streptococcus pneumoniae strains (including levofloxacin-sensitive and resistant strains)
  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Chemically Defined Medium (CDM)-HD as blood substitute
  • LSFX reference standard
  • Sterile disposable hollow-fiber cartridges

Methodology:

  • Bacterial Preparation:
    • Grow test strains to mid-log phase in appropriate medium
    • Adjust inoculum to approximately 10^6^ CFU/mL in HFIM system
  • System Setup:
    • Use 10% CDM-CAMHB as culture medium to prevent biofouling
    • Install bubble-venting device to prevent air accumulation
  • Pharmacokinetic Simulation:
    • Program the HFIM to simulate human plasma or ELF concentration-time profiles of LSFX
    • Use previously determined pharmacokinetic parameters (C~max~: 0.576 μg/mL for plasma, 12.3 μg/mL for ELF; half-life: 15.6-18.2 h)
  • Sampling and Analysis:
    • Collect samples at predetermined time points (0, 4, 8, 24, 48, 72, 96, 120, 144, 168 h)
    • Perform viable bacterial counts by plating serial dilutions
    • Monitor LSFX concentrations in the system using LC-MS/MS
  • Endpoint Determination:
    • Calculate change in bacterial density (Δlog~10~ CFU/mL) from baseline
    • Determine time to bacterial eradication (below limit of detection)
    • Assess prevention of resistance emergence [5]

G HFIM Experimental Workflow start Start HFIM Protocol prep Bacterial Preparation Grow S. pneumoniae to mid-log phase (10^6 CFU/mL) start->prep medium Prepare Culture Medium 10% CDM-CAMHB with bubble-venting device prep->medium pk_setup PK Simulation Setup Program HFIM to simulate human plasma/ELF profiles medium->pk_setup dosing LSFX Administration 75 mg equivalent once daily pk_setup->dosing sampling Time-point Sampling Collect at 0, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours dosing->sampling analysis Sample Analysis Viable bacterial counts and LSFX concentration (LC-MS/MS) sampling->analysis endpoints Endpoint Determination Δlog10 CFU/mL calculation Time to eradication assessment analysis->endpoints end Protocol Complete endpoints->end

HFIM Experimental Workflow

Mechanisms of Lung Distribution and Intracellular Activity

Pulmonary Distribution Mechanisms

The exceptional pulmonary distribution of LSFX represents a key pharmacological advantage for treating chronic lung disease exacerbations. Research has demonstrated that LSFX achieves concentrations in epithelial lining fluid (ELF) that are 15.0-22.4 times higher than simultaneous plasma concentrations, while alveolar macrophage (AM) concentrations reach 18.5-56.4 times plasma levels [2]. This remarkable tissue distribution results from two primary mechanisms: active transporter-mediated secretion and high-affinity binding to pulmonary surfactant components.

LSFX has been identified as a substrate for both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which actively transport the drug across pulmonary epithelial cells into the ELF space [7]. Transcellular transport studies using Calu-3 cell monolayers (a model of human lung epithelium) demonstrated vectorial transport of LSFX from the basolateral (blood) to apical (ELF) compartment with an efflux ratio of 1.61, which was abolished when P-gp and BCRP inhibitors were applied [7]. This transporter-mediated secretion represents the first component of LSFX's enhanced lung distribution.

The second mechanism involves high-affinity binding to phosphatidylserine (PhS), a phospholipid component of pulmonary surfactant. Binding studies revealed that LSFX exhibits saturable binding to PhS with two apparent classes of binding sites, significantly greater than that observed with other quinolones [7]. This binding is mediated through ionic interactions between the basic nitrogen in LSFX's pyrrolidine ring and the negatively charged phosphate group of PhS, and can be inhibited by other weakly basic drugs [7]. The extensive binding to pulmonary surfactant components results in the creation of a drug reservoir within the ELF, maintaining high free drug concentrations at the site of infection and contributing to LSFX's potent efficacy against respiratory pathogens.

Intracellular Activity and Bactericidal Mechanisms

LSFX demonstrates potent bactericidal activity against intracellular pathogens, a property particularly valuable for eradicating bacteria that survive within phagocytic cells. Research using HEp-2 cell infection models with Group A Streptococcus (GAS) demonstrated that LSFX significantly reduces the number of cell-internalized GAS in a dose-dependent manner, while amoxicillin (the first-line treatment) showed no reduction in intracellular bacteria [8]. This superior intracellular activity results from LSFX's combination of excellent cellular penetration and sustained antibacterial activity within the intracellular environment.

The dual target inhibition of LSFX—simultaneously targeting both DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE)—distinguishes it from earlier quinolones that primarily inhibit one enzyme with secondary activity against the other [4]. This dual inhibition not only enhances bactericidal activity but also reduces the potential for selecting resistant mutants, as simultaneous mutations in both target sites would be required for significant resistance development. The balanced inhibition of both type II topoisomerases results in rapid, concentration-dependent bacterial killing against a broad spectrum of respiratory pathogens, including drug-resistant strains.

G LSFX Lung Distribution and Mechanism blood Blood Circulation LSFX in plasma transport Transporter-Mediated Secretion P-gp and BCRP mediated transport across lung epithelium blood->transport binding Phosphatidylserine Binding High-affinity binding to pulmonary surfactant in ELF transport->binding elf Epithelial Lining Fluid 15-22x plasma concentration binding->elf am Alveolar Macrophages 18-56x plasma concentration elf->am dual_target Dual Enzyme Inhibition DNA gyrase + Topoisomerase IV elf->dual_target Extracellular action am->dual_target Intracellular accumulation killing Bacterial Killing Concentration-dependent bactericidal activity dual_target->killing

LSFX Lung Distribution and Mechanism

Analytical Methods for Drug Quantification

LC-MS/MS Protocol for LSFX Quantification

Objective: To accurately quantify LSFX concentrations in biological matrices (plasma, ELF, alveolar macrophages) for pharmacokinetic studies.

Materials and Equipment:

  • Liquid chromatography system with binary pump
  • Tandem mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: C18 column (2.1 × 50 mm, 1.8 μm)
  • LSFX reference standard
  • Internal standard (stable isotope-labeled LSFX or structural analog)
  • Sample preparation equipment (centrifuge, vortex mixer, pipettes)

Sample Preparation:

  • Plasma Samples:

    • Thaw frozen samples on ice
    • Aliquot 100 μL of plasma into microcentrifuge tubes
    • Add internal standard solution (20 μL)
    • Precipitate proteins with 300 μL of acetonitrile:methanol (80:20, v/v)
    • Vortex mix for 30 seconds, then centrifuge at 15,000 × g for 10 minutes
    • Transfer supernatant to autosampler vials for analysis
  • ELF Samples:

    • Process BAL fluid samples by centrifugation
    • Calculate ELF volume using urea correction method
    • Follow similar extraction procedure as for plasma with appropriate dilution
  • Alveolar Macrophage Samples:

    • Lyse cell pellets with purified water
    • Sonicate briefly to ensure complete cell disruption
    • Follow extraction procedure similar to plasma samples

LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient Program: 10% B to 90% B over 3.5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • MRM Transitions: 440.2→382.1 (LSFX), 443.2→385.1 (internal standard)

Validation Parameters:

  • Establish linear range of 0.5-500 ng/mL with correlation coefficient (r^2^) >0.99
  • Determine precision and accuracy with QC samples
  • Evaluate matrix effects and extraction recovery
  • Assess stability under various storage conditions [2] [6]

Conclusion and Future Perspectives

Lascufloxacin represents a significant advancement in the antimicrobial armamentarium for chronic lung disease exacerbations, particularly in aging populations and complex respiratory infections. The unique pharmacological properties of LSFX—including exceptional lung penetration, balanced dual-enzyme targeting, and potent activity against both extracellular and intracellular pathogens—position it as a valuable therapeutic option for challenging respiratory infections. The well-defined switch therapy protocol facilitates optimized treatment sequencing that balances initial intravenous intensity with the convenience and cost-effectiveness of oral continuation therapy.

Future research directions should focus on expanding the clinical evidence base for LSFX in specific patient subpopulations, particularly those with severe comorbid conditions and immunocompromised states. Further pharmacoeconomic analyses would strengthen the value proposition for LSFX by quantifying the potential cost savings from reduced treatment failure and shorter hospitalization durations. Additionally, ongoing surveillance studies monitoring the development of resistance will be essential for preserving LSFX's efficacy long-term. The experimental protocols and analytical methods detailed in these application notes provide researchers with standardized approaches for generating comparable data across institutions and study designs.

References

managing Lascufloxacin drug interactions antacids iron supplements

Author: Smolecule Technical Support Team. Date: February 2026

Core Interaction Mechanism

Lascufloxacin, a novel fluoroquinolone antibiotic, can form poorly absorbable complexes with di- and trivalent cations (polyvalent cations) such as Al³⁺, Mg²⁺, Ca²⁺, and Fe²⁺/Fe³⁺ in the gastrointestinal tract [1] [2] [3]. This process, known as chelation, drastically reduces the bioavailability of the antibiotic.

The diagram below illustrates this chelation interaction and its consequence.

G A Lascufloxacin C Chelation in GI Tract A->C B Polyvalent Cations (Fe²⁺/³⁺, Al³⁺, Mg²⁺) B->C D Poorly Absorbed Complex C->D E Reduced Antibiotic Bioavailability D->E

Quantitative Interaction Data

The chelation interaction has clear quantitative effects. The table below summarizes key physicochemical and pharmacokinetic parameters for Lascufloxacin.

Parameter Value / Characterization Significance / Implication
Molecular Weight 439.17 Da [4] Typical for small-molecule fluoroquinolones.
Primary Interaction Chelation with Fe²⁺/³⁺, Al³⁺, Mg²⁺ [1] [3] Forms insoluble complexes, reducing drug absorption.
Key Transporters Substrate of P-gp and BCRP [5] May influence tissue distribution and elimination.
ELF-to-Free Plasma AUC ratio 61.7 [5] Indicates exceptionally high lung penetration, a key therapeutic advantage.

Experimental Protocols for Interaction Studies

For researchers investigating these interactions, the following methodologies from published studies can serve as a guide.

Transcellular Transport Assay

This protocol assesses transporter-mediated drug movement, such as the roles of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in the presence of cations.

  • Cell Model: Use polarized cell monolayers (e.g., LLC-PK1 or Calu-3 cells) grown on permeable filters [5].
  • Experimental Setup:
    • AP to BL direction: Represents intestinal absorption (bloodside).
    • BL to AP direction: Represents efflux back into the gut lumen or other compartments (e.g., lung epithelial lining fluid).
  • Procedure:
    • Add Lascufloxacin to either the AP or BL chamber.
    • Measure the drug appearance in the opposite chamber over time (e.g., up to 180 minutes).
    • Calculate apparent permeability (Papp) and the efflux ratio (ER = Papp(BL→AP)/Papp(AP→BL)).
    • Repeat the experiment with specific transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) to confirm transporter involvement [5].
  • Data Interpretation: An ER > 2 suggests active efflux. A reduction in ER in the presence of an inhibitor confirms the transporter's role.
Phospholipid Binding Assay

This protocol investigates the binding of Lascufloxacin to pulmonary surfactants, a mechanism distinct from its high lung distribution.

  • Objective: To quantify drug binding to phospholipid components of lung surfactant, particularly Phosphatidylserine (PhS) [5].
  • System: Use an organic solvent-water partitioning system containing pulmonary surfactants or specific phospholipids like PhS [5].
  • Procedure:
    • Incubate Lascufloxacin with various phospholipids in the partitioning system.
    • Measure the drug concentration in the aqueous phase before and after incubation.
    • Calculate the extent of binding by determining the partition coefficient.
  • Data Interpretation: Significantly higher binding to PhS compared to other quinolones explains Lascufloxacin's high distribution in epithelial lining fluid (ELF), as shown by its high ELF-to-free plasma AUC ratio [5].

FAQs & Troubleshooting for Researchers

Q1: What is the recommended dosing interval to mitigate the interaction with iron or antacids in a clinical protocol? A: Based on interaction studies with other quinolones, Lascufloxacin should be administered at least 2 hours before or 4 hours after products containing polyvalent cations [1] [3]. This staggered dosing allows the antibiotic to be absorbed before the interacting agent is introduced.

Q2: Why does Lascufloxacin achieve high lung concentrations despite being a substrate for efflux transporters like P-gp and BCRP? A: While Lascufloxacin is a substrate for efflux transporters, its exceptionally high lung distribution is primarily attributed to its saturable, high-affinity binding to phosphatidylserine in the pulmonary surfactant [5]. This binding mechanism in the epithelial lining fluid (ELF) overcomes the effects of efflux transport.

Q3: In an in vitro permeability model, we see only a modest efflux ratio for Lascufloxacin. Does this contradict the transporter data? A: Not necessarily. The observed modest efflux ratio in models like Calu-3 cells is consistent with findings that another major distribution mechanism (binding to phospholipids) is at play [5]. The experimental results should be interpreted in the context of multiple concurrent mechanisms.

References

optimizing Lascufloxacin culture media Chemically Defined Medium CDM

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Issues

Problem Area Specific Issue Possible Cause Recommended Solution
Culture Media Poor bacterial growth or bacteriolysis in standard CAMHB [1] [2] Inadequate nutrition for optimal growth of S. pneumoniae Switch to CAMHB supplemented with 10% CDM-HD (e.g., from FiberCell Systems Inc.) [1] [2].
Culture Media Biofouling of hollow-fiber membranes [1] [2] Protein components in blood-supplemented media (e.g., LHB-CAMHB) Use the protein-free 10% CDM-HD supplement to prevent fouling [1] [2].
HFIM System Air bubble accumulation in the hollow-fiber module [1] [2] Gassing from bacterial autolysis during growth and division Install a custom venting device (e.g., machined, anodized aluminum block) on the ECS port to continuously remove bubbles [1] [2].
HFIM System Contamination during bubble removal [1] [2] Manual bubble removal with a syringe introduces contaminants Use a sterile, closed venting system with a three-way stopcock to minimize open-system manipulations [1] [2].
Drug Concentration Measured LSFX levels are lower than theoretical values [1] [2] Drug absorption by the hollow-fiber membrane or other system components Acknowledge as a current system limitation. Future work requires component improvements. Validate measured concentrations analytically [1] [2].

Experimental Protocol: Using CDM for S. pneumoniae in HFIM with LSFX

This protocol outlines the methodology validated in recent studies for evaluating Lascufloxacin against S. pneumoniae [1] [2].

1. Culture Medium Preparation

  • Base Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Supplementation: Add Chemically Defined Medium HD (CDM-HD) to a final concentration of 10% [1] [2].
  • Rationale: This combination supports robust growth of S. pneumoniae (reaching ≥10^9 CFU/ml) without the biofouling caused by protein-rich blood supplements [1] [2].

2. Hollow-Fiber Infection Model (HFIM) Setup

  • Strains: Can be used for both levofloxacin-sensitive and -resistant S. pneumoniae [1] [2].
  • Inoculum: Standardize the initial bacterial count carefully, as low inoculum size was noted as a potential limitation in previous studies [1] [2].
  • Venting System: Integrate a venting device into the hollow-fiber module to prevent air bubble accumulation, which is critical for stable, long-term (e.g., 7-day) experiments [1] [2].
  • LSFX Dosing: Simulate human pharmacokinetic profiles in plasma or lung Epithelial Lining Fluid (ELF) based on the research objective. Note that ELF concentrations can be significantly higher than plasma levels [1] [2].

3. Data Collection and Analysis

  • Bacterial Counts: Monitor changes in CFU/ml over time to determine the bactericidal activity of LSFX.
  • Drug Concentration: Quantify LSFX levels in the system at intervals to confirm the achieved concentrations align with the simulated PK profile [1] [2].

The workflow for this experiment can be visualized as follows:

Start Start Experiment PrepMedia Prepare Culture Media Start->PrepMedia SetupHFIM Set Up HFIM System PrepMedia->SetupHFIM Administer Administer Lascufloxacin SetupHFIM->Administer Monitor Monitor & Sample Administer->Monitor Analyze Analyze Data Monitor->Analyze Troubleshoot Troubleshoot Issues? Monitor->Troubleshoot If Issues Troubleshoot->PrepMedia Yes Troubleshoot->Analyze No

Frequently Asked Questions (FAQs)

Q1: Why is a Chemically Defined Medium (CDM) preferred over traditional blood-supplemented media for LSFX studies in HFIM? A1: CDM is preferred for two main reasons:

  • Prevents Biofouling: Blood components (e.g., from lysed horse blood) can foul the hollow-fiber membranes, disrupting the experiment. Protein-free CDM avoids this issue [1] [2].
  • Supports Robust Growth: When supplemented at 10%, CDM-HD supports S. pneumoniae growth to high densities comparable to blood-supplemented media, while avoiding the bacteriolysis seen in unsupplemented CAMHB [1] [2].

Q2: What is the primary mechanism behind Lascufloxacin's high concentration in the lungs? A2: While LSFX is a substrate for efflux transporters like P-gp and BCRP, its exceptional concentration in Epithelial Lining Fluid (ELF) is primarily due to its high and saturable binding to phosphatidylserine, a phospholipid component of pulmonary surfactant [3]. This binding is a key differentiator from other quinolones.

Q3: Our lab is new to HFIM. What is the single most critical technical tip for working with S. pneumoniae? A3: The most critical step is integrating a reliable venting system to manage air bubbles. S. pneumoniae is prone to autolysis, which releases gases that form bubbles within the sealed hollow-fiber cartridge. These bubbles can displace medium, alter drug concentrations, and ultimately cause experiment failure if not controlled [1] [2].

References

preventing air bubbles Hollow-Fiber Infection Model Lascufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Air Bubbles in HFIM

Here are the answers to common questions about this specific issue.

Question Answer & Technical Details
What is the problem? Air bubbles accumulate in the hollow-fiber cartridge, especially with certain bacteria like Streptococcus pneumoniae. This reduces medium volume, alters drug concentrations, disrupts bacterial growth, and can terminate experiments [1].
What causes it? The issue is more likely with specific bacterial species and their interactions with antimicrobial agents. S. pneumoniae undergoes autolysis during division and growth, which may promote bubble formation [1].
What is the solution? Install a dedicated venting device on the hollow-fiber module. One effective design is a machined aluminum block that is anodized to resist corrosion from the medium [1].
Are there alternative methods? Manually removing bubbles with a syringe via a three-way stopcock is possible but not recommended as it is labor-intensive and carries a high risk of microbial contamination [1].

Experimental Workflow for Bubble Prevention

For researchers setting up an HFIM experiment with lascufloxacin against S. pneumoniae, integrating the venting device is crucial. The diagram below outlines the modified system setup and workflow.

CentralReservoir Central Reservoir HollowFiberModule Hollow-Fiber Module (Extracapillary Space) CentralReservoir->HollowFiberModule Drug & Medium Inflow HollowFiberModule->CentralReservoir Effluent SamplingPort Sampling Port HollowFiberModule->SamplingPort Sample for CFU Count VentingDevice Venting Device VentingDevice->HollowFiberModule Prevents Bubble Accumulation BacterialInoculum Bacterial Inoculum (S. pneumoniae) BacterialInoculum->HollowFiberModule Inoculate

Key Experimental Protocol Modifications

When working with Streptococcus pneumoniae in the HFIM, you need to make two key modifications to the standard protocol, as demonstrated in recent lascufloxacin studies [1]:

  • Use a Chemically Defined Medium Supplement: Using standard media supplemented with blood components (like 5% LHB-CAMHB) causes biofouling on the hollow-fiber membrane. Instead, use CAMHB supplemented with 10% Chemically Defined Medium (CDM)-HD. This blood substitute supports robust growth of S. pneumoniae without causing biofouling [1].
  • Integrate the Venting Device: As detailed above, the custom-fabricated, anodized aluminum venting device is installed on the hollow-fiber module. This setup has been proven to operate continuously for seven days with no observable air bubbles when studying S. pneumoniae [1].

References

addressing Lascufloxacin reduced susceptibility S pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Lascufloxacin Activity & Resistance

  • What is the baseline MIC of Lascufloxacin against S. pneumoniae? Lascufloxacin shows potent in vitro activity against S. pneumoniae. The MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for clinical strains is 0.12 µg/ml, which is generally lower than that of other fluoroquinolones like levofloxacin and moxifloxacin [1].

  • How does Lascufloxacin perform against fluoroquinolone-resistant strains? Lascufloxacin remains active against first-step mutants (strains with a mutation in either GyrA or ParC). The increase in MIC for Lascufloxacin is smaller compared to levofloxacin, garenoxacin, and moxifloxacin when strains with only ParC mutations are exposed to the drug. Furthermore, the frequency of selecting resistant mutants from first-step mutants is lower for Lascufloxacin than for levofloxacin and garenoxacin [1].

  • What is the significance of Lascufloxacin's concentration in the lungs? Lascufloxacin achieves concentrations in the lung Epithelial Lining Fluid (ELF) that are 15.0–22.4 times higher than in the bloodstream. This high tissue penetration is a key pharmacodynamic parameter, making it a strong candidate for treating respiratory infections. Studies using a Hollow-Fiber Infection Model (HFIM) to simulate these high ELF concentrations demonstrated rapid and sustained bactericidal activity against both levofloxacin-sensitive and levofloxacin-resistant S. pneumoniae [2].

  • What does in vivo data tell us about its efficacy? In a neutropenic mouse model of mixed pneumonia infection (with S. pneumoniae and Prevotella intermedia), Lascufloxacin showed enhanced antimicrobial activity against both pathogens. It was more effective than levofloxacin in reducing bacterial counts in the lungs in this complex infection environment [3].

Comparative MIC & Resistance Data

For easy comparison, the quantitative data on Lascufloxacin's activity and resistance development is summarized below.

TABLE 1: Comparative In Vitro Activity of Fluoroquinolones Against S. pneumoniae [1]

Drug MIC50 (µg/ml) MIC90 (µg/ml)
Lascufloxacin 0.12 0.12
Garenoxacin 0.12 0.12
Sitafloxacin 0.06 0.12
Moxifloxacin 0.25 0.5
Levofloxacin 2 2

TABLE 2: Resistance Development in First-Step Mutants [1]

Compared Drugs Frequency of Resistant Strain Selection MIC Increase in ParC Mutants
Lascufloxacin vs. Levofloxacin/Garenoxacin Lower for Lascufloxacin Smaller for Lascufloxacin
Lascufloxacin vs. Moxifloxacin Similar Smaller for Lascufloxacin

Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs.

Broth Microdilution MIC Measurement & Pyrosequencing of QRDRs

This protocol outlines how to determine the MIC and identify mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC [1].

  • Primary Materials:

    • Bacterial Strains: Clinical isolates or laboratory strains of S. pneumoniae.
    • Custom MIC plates: Prepared according to CLSI standards (e.g., from Eiken Chemical Co., Ltd.).
    • Primers: For PCR and pyrosequencing.
      • gyrA forward: 5'-GAATGAATTGGGTGTGAC-3'
      • gyrA reverse: 5'-Bio-ATACGTGCCTCGGTATAA-3' (5' biotin-labeled)
      • parC forward: 5'-Bio-TTCAACGCCGTATTCTT-3' (5' biotin-labeled)
      • parC reverse: 5'-TGCCTCAGTATAACGCATAG-3'
    • Equipment: Thermal cycler, Pyrosequencing system (e.g., PyroMark ID).
  • Step-by-Step Workflow:

    • MIC Determination: Use the broth microdilution method with customized plates in accordance with CLSI guidelines [1].
    • DNA Extraction: Extract bacterial DNA using a simple boiling method.
    • PCR Amplification: Amplify the QRDRs of gyrA and parC using the profile: 4 min at 94°C, followed by 50 cycles of (15 s at 94°C, 15 s at 55°C, 20 s at 72°C), and a final extension of 5 min at 72°C.
    • Pyrosequencing: Process the biotin-labeled PCR products using the PyroMark system according to the manufacturer's instructions. Use the following sequencing primers:
      • gyrA: 5'-GGTAAATACCACCCACACGG-3'
      • parC: 5'-CTGTGACATACGAACCAT-3'
    • Analysis: Evaluate the pyrosequencing data for the presence of known resistance-conferring mutations (e.g., S79F/Y in ParC, S81F/Y in GyrA).

The following diagram illustrates the logical workflow of this protocol:

G start Start: S. pneumoniae Isolate mic Broth Microdilution MIC Assay start->mic dna DNA Extraction (Boiling Method) mic->dna pcr PCR Amplification of QRDRs (gyrA & parC) dna->pcr pyro Pyrosequencing with Biotin-Labeled Primers pcr->pyro mut Mutation Analysis (e.g., ParC S79, GyrA S81) pyro->mut end End: Correlate MIC with QRDR Genotype mut->end

Hollow-Fiber Infection Model (HFIM) for PK/PD Analysis

This protocol describes a specialized system to simulate human pharmacokinetics of Lascufloxacin in the lung for efficacy studies [2].

  • Primary Materials:

    • HFIM System: Hollow-fiber modules (e.g., from FiberCell Systems Inc.).
    • Bacterial Strains: S. pneumoniae (e.g., levofloxacin-sensitive TUM23169 and -resistant TUM23133).
    • Culture Medium: Chemically Defined Medium (CDM)-HD mixed 10% with Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Standard blood-supplemented media cause biofouling.
    • Custom Venting Device: Machined, anodized aluminum block to prevent air bubbles.
    • Equipment: Spectrophotometer for turbidity measurement.
  • Step-by-Step Workflow:

    • System Preparation: Set up the HFIM system. Attach the venting device to the hollow-fiber module to prevent air bubble accumulation, which is critical for S. pneumoniae.
    • Medium and Inoculum:
      • Use 10% CDM-CAMHB as the growth medium in the extracapillary space (ECS).
      • Adjust the bacterial inoculum to the desired density (e.g., ~10^6 CFU/ml). Standardization is crucial but can be challenging with S. pneumoniae.
    • Pharmacokinetic Simulation: Program the HFIM system to simulate the human plasma or epithelial lining fluid (ELF) concentration-time profile of Lascufloxacin over the desired period (e.g., 7 days).
    • Sampling and Analysis:
      • Periodically sample from the ECS to quantify bacterial density (CFU/ml).
      • Measure Lascufloxacin concentrations in the system to verify the achieved PK profile.
    • Data Evaluation: Analyze the time-kill kinetics (Δlog CFU) and check for bacterial re-growth over time to determine bactericidal activity and resistance emergence.

Troubleshooting Common Experimental Issues

  • Problem: Air bubbles form in the hollow-fiber module during HFIM with S. pneumoniae.

    • Solution: This is a known issue with S. pneumoniae, likely due to autolysis. The solution is to install a custom-made venting device on the ECS circulation port to remove trapped air automatically [2].
  • Problem: Poor bacterial growth of S. pneumoniae in the HFIM.

    • Solution: Avoid using standard CAMHB alone, as it can lead to bacteriolysis. Use a 10% addition of a chemically defined medium (CDM-HD) to CAMHB to support robust and sustained growth comparable to blood-supplemented media [2].
  • Problem: Discrepancy between theoretical and measured antibiotic concentrations in HFIM.

    • Solution: This may occur due to antibiotic absorption by the hollow-fiber membrane or interaction with system components. Consider this as a limitation and plan for direct measurement of drug concentrations in the system. Future improvements may require changes to system components [2].
  • For susceptibility testing, the broth microdilution and pyrosequencing protocols are fundamental.
  • For advanced PK/PD analysis, the HFIM provides a robust but technically demanding model that requires specific modifications for S. pneumoniae.
  • The core data consistently highlights Lascufloxacin's potency and advantageous resistance profile.

References

Lascufloxacin contraindications myasthenia gravis tendon disorders

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Risk Assessment

For researchers evaluating these risks, here are detailed methodologies based on cited studies.

Protocol 1: Evaluating Tendon Safety Signals

This protocol outlines a pharmacovigilance analysis using spontaneous reporting system data, as demonstrated in a 2025 study [1].

  • Objective: To identify and quantify a signal of disproportionate reporting (SDR) for tendon and ligament disorders associated with a drug.
  • Data Source: Spontaneous adverse event reports from databases like the US FDA Adverse Event Reporting System (FAERS).
  • Methodology:
    • Case Identification: Identify all reports for the drug of interest (e.g., Lascufloxacin) and the adverse event of interest (e.g., "Tendon rupture," "Tendinopathies and ligament disorders") using standardized MedDRA Queries (SMQ) and Preferred Terms (PT).
    • Disproportionality Analysis: Perform a case-non-case analysis using both frequentist and Bayesian methods.
      • Frequentist Methods: Calculate Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR). A signal is detected with at least 3 reports, PRR ≥2, and Chi-square ≥4 [1].
      • Bayesian Methods: Use Multi-item Gamma Poisson Shrinker (MGPS) to calculate Empirical Bayes Geometric Mean (EBGM). A signal is detected if the lower 95% confidence interval (EBGM05) exceeds 2.
    • Subgroup Analysis: Stratify data by age, gender, and clinical outcomes (e.g., hospitalization) to identify vulnerable populations.

The workflow for this statistical analysis can be visualized as follows:

G Start Start: FAERS Database Records A Identify Cases (Standardized MedDRA Query) Start->A B Deduplicate and Filter (Primary Suspect Drugs) A->B C Perform Disproportionality Analysis B->C D Frequentist Methods (ROR, PRR) C->D E Bayesian Methods (EBGM, IC) C->E F Apply Signal Detection Criteria D->F E->F G Interpret Statistical Signal F->G End End: Risk Assessment Report G->End

Protocol 2: Assessing MG Exacerbation Risk

This protocol is based on a 2025 retrospective clinical study that quantified MG exacerbation frequency associated with antibiotics [2].

  • Objective: To determine the frequency and severity of MG exacerbations following antibiotic exposure.
  • Study Design: Retrospective cohort study.
  • Population: Patients with a confirmed MG diagnosis who were prescribed the antibiotic of interest. A comparator group exposed to an antibiotic considered lower risk (e.g., amoxicillin) should be included.
  • Data Collection:
    • Extract data from electronic health records over a defined period (e.g., 2002-2022).
    • Record all episodes of antibiotic usage (e.g., Ciprofloxacin, Levofloxacin, Azithromycin, Amoxicillin).
  • Outcome Measures:
    • Primary Endpoint: Frequency of MG exacerbation following antibiotic initiation, scored using a tool like the Adverse Drug Reactions Probability Scale.
    • Secondary Endpoints: Severity of exacerbation (e.g., myasthenic crisis, need for rescue therapy, hospitalization).
  • Statistical Analysis:
    • Calculate the frequency of exacerbation for each antibiotic.
    • Use a mixed-effects logistic regression model to evaluate predictors (e.g., recent MG hospitalization, sex, diabetes) of antibiotic-associated MG exacerbation.

The logical flow for conducting this clinical data review is outlined below:

G Start2 Start: Define Patient Cohort (MG Diagnosis) A2 Identify Antibiotic Exposure (Study drug vs. Control) Start2->A2 B2 Review for MG Exacerbation Events A2->B2 C2 Grade Event Severity (Impending crisis, rescue therapy) B2->C2 D2 Apply Probability Scale (e.g., Naranjo) C2->D2 E2 Analyze Frequency and Predictors D2->E2 End2 End: Determine Association Strength E2->End2

Safety Data for Researcher Awareness

The quantitative findings from recent studies are critical for a comprehensive risk-benefit assessment.

Table 2: Quantitative Data on Fluoroquinolone-Associated Risks

Risk Category Drug (Class) Key Quantitative Findings Source & Year
MG Exacerbation Ciprofloxacin (FQ) 2.4% (8/339) of exposure episodes led to exacerbation. [2] (2025)
Levofloxacin (FQ) 1.6% (3/187) of exposure episodes led to exacerbation. [2] (2025)
Azithromycin (Macrolide) 1.5% (6/392) of exposure episodes led to exacerbation. [2] (2025)
Amoxicillin (Control) 1.3% (8/603) of exposure episodes led to exacerbation. (No significant difference vs. FQs in this study) [2] (2025)
Tendon Disorders Ciprofloxacin (FQ) Strongest statistical association with tendonitis. [1] (2025)
Levofloxacin (FQ) Strongest statistical association with tendon rupture. [1] (2025)
Moxifloxacin (FQ) Weaker association with tendonitis/rupture vs. other FQs. [1] (2025)
Fluoroquinolones (Class) Out of 35,667 FQ-associated adverse events, 1,771 were tendonitis and 1,018 were tendon rupture. [3] (2022)

Key Considerations for Drug Development

  • Class-Based Warnings are Prudent: Given the strong, established risks associated with the fluoroquinolone class, applying these warnings to Lascufloxacin in the absence of extensive specific safety data is a standard and necessary risk mitigation strategy in drug development and labeling [4] [5].
  • Benefit-Risk Assessment: The decision to use Lascufloxacin in populations at risk (e.g., elderly, those with MG) requires a careful benefit-risk analysis. It should generally be avoided in patients with myasthenia gravis and used with great caution when other risk factors for tendonitis are present [4] [6].
  • Underlying Infection as a Confounder: Note that in studies of MG exacerbation, the underlying infection being treated is a major confounder and can itself trigger a myasthenic crisis [2].

References

Lascufloxacin bactericidal activity levofloxacin-resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Bactericidal Activity Against Resistant Strains

The table below summarizes key experimental data on lascufloxacin's activity compared to other quinolones.

Bacterial Strain / Characteristic Lascufloxacin (LSFX) MIC90 (μg/mL) Levofloxacin (LVFX) MIC90 (μg/mL) Garenoxacin MIC90 (μg/mL) Key Finding
Methicillin-Resistant S. aureus (MRSA) [1] 2 >128 64 LSFX activity was 32- to >64-fold superior to LVFX and garenoxacin.
Penicillin-Resistant S. pneumoniae (PRSP) [1] 0.06 1 0.06 LSFX retained potent activity equivalent to garenoxacin.
*S. pneumoniae* with ParC mutation (First-step mutant) [2] [3] 0.06 - 0.12 2 0.06 - 0.12 LSFX showed potent activity against first-step mutants.
Levofloxacin-Resistant *S. pneumoniae* [4] 0.25 >4 - Simulated lung fluid concentrations of LSFX demonstrated bactericidal activity.
Frequency of Resistant Strain Selection [3] Lower than LVFX & garenoxacin Higher than LSFX Higher than LSFX LSFX was less likely to select for resistant mutants in first-step mutants.
Anaerobic Bacteria (e.g., Prevotella spp.) [5] 0.125 - 4 - - LSFX exhibits a broad spectrum against anaerobes, which are common in aspiration pneumonia.

Detailed Experimental Protocols

The robust data supporting the above comparisons are generated from standardized and advanced experimental models.

  • In Vitro MIC Determination: The Minimum Inhibitory Concentration (MIC) values for lascufloxacin and comparator drugs were primarily determined using the broth microdilution or agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1] [3]. These tests involved exposing clinical isolates to serial dilutions of the antibiotics to find the lowest concentration that inhibits visible growth.
  • Hollow-Fiber Infection Model (HFIM): This advanced system simulated human pharmacokinetics of lascufloxacin in the lung. The study replicated the drug's concentration in lung epithelial lining fluid (ELF) over 168 hours (7 days) to evaluate its efficacy against levofloxacin-sensitive and -resistant S. pneumoniae. A specialized medium and a venting device were developed to successfully culture S. pneumoniae in this system, allowing for a more clinically relevant assessment of bactericidal activity [4].
  • Enzymatic Inhibition Assay: The potent activity of lascufloxacin against resistant strains was mechanistically explained by evaluating its inhibition of target enzymes. Enzymatic analysis demonstrated that lascufloxacin had potent inhibitory activity against both wild-type and mutated DNA gyrase and topoisomerase IV. This balanced dual-target inhibition is a key differentiator from some other quinolones [1].

Mechanism of Action & Tissue Distribution

The following diagram illustrates the key mechanisms that underpin lascufloxacin's efficacy against levofloxacin-resistant strains.

G LSFX Lascufloxacin GyrA DNA Gyrase (GyrA Subunit) LSFX->GyrA Potent Inhibition ParC Topoisomerase IV (ParC Subunit) LSFX->ParC Potent Inhibition DSB Double-Strand Breaks GyrA->DSB Leads to ParC->DSB Leads to Death Bacterial Cell Death DSB->Death ELF High Concentration in Lung Epithelial Lining Fluid (ELF) ELF->LSFX Enhances Efficacy

This mechanism translates into clinical effectiveness. A 2023 clinical study protocol and a subsequent results publication confirmed that a 7-day oral course of 75 mg lascufloxacin once daily was an effective and safe treatment for elderly patients with moderate Nursing and Healthcare-Associated Pneumonia (NHCAP), achieving a clinical efficacy rate of 78.6% [6] [7] [8]. NHCAP often involves aspiration and drug-resistant pathogens, making lascufloxacin a valuable treatment option.

References

Lascufloxacin clinical efficacy versus levofloxacin community-acquired pneumonia

Author: Smolecule Technical Support Team. Date: February 2026

Direct Clinical Comparison

Feature Lascufloxacin (LSFX) Levofloxacin (LVFX)
Dosage in CAP Trial 75 mg, once daily for 7 days [1] 500 mg, once daily for 7 days [1]
Primary Endpoint: Cure Rate at Test-of-Cure 92.8% (116/125) [1] 92.3% (108/117) [1]
Conclusion Non-inferior to Levofloxacin [1] -
Early Clinical Efficacy (Day 3) 85.6% (107/125) [1] 89.2% (107/120) [1]
Clinical Efficacy at End-of-Treatment 96.0% (121/126) [1] 95.8% (115/120) [1]
Bacterial Eradication Rate 96.3% (26/27) [1] 100.0% (33/33) [1]
Adverse Event Incidence 17.9% (25/140) [1] 19.0% (26/137) [1]

Mechanism of Action & Preclinical Insights

Beyond the direct clinical comparison, the two drugs differ in their precise interactions with bacterial targets, which may influence their antibacterial profile and resistance development.

LFX Lascufloxacin Gyr DNA Gyrase LFX->Gyr Strongly Inhibits Topo Topoisomerase IV LFX->Topo Strongly Inhibits LVX Levofloxacin LVX->Gyr Strongly Inhibits LVX->Topo Weakly Inhibits DSB Double-Stranded DNA Breaks Gyr->DSB Topo->DSB Death Bacterial Cell Death DSB->Death

This dual, balanced inhibition of both enzymes is a key differentiator for lascufloxacin and is anticipated to minimize the development of antibiotic resistance [2] [3]. This property is particularly valuable given the global challenge of antibacterial resistance.

Furthermore, preclinical studies highlight lascufloxacin's enhanced activity in complex infections:

  • Broader Spectrum against Anaerobes and Oral Streptococci: In vitro, LSFX exhibits stronger antibacterial activity than pre-existing quinolones against oral Streptococcus spp. and anaerobic bacteria, which are often implicated in aspiration pneumonia [2].
  • Enhanced Efficacy in Polymicrobial Infection: A mouse model of pneumonia co-infected with S. pneumoniae and the anaerobic bacterium P. intermedia showed that LSFX achieved significantly greater reduction in bacterial loads for both pathogens compared to LVFX [4] [5]. Interestingly, the efficacy of levofloxacin was attenuated in the mixed-infection model, whereas lascufloxacin's activity was enhanced [4].

Clinical Application and Emerging Use

The clinical development of lascufloxacin has expanded to include practical treatment strategies and broader patient populations:

  • Intravenous-to-Oral Switch Therapy: A recent open-label study demonstrated that switching from IV to oral LSFX (on days 3-5) is highly effective for mild-to-moderate community-onset pneumonia, with a 96.2% cure rate and a safety profile where drug-related adverse events occurred in 10.0% of patients [2]. This provides a seamless treatment pathway.
  • Efficacy in the Elderly and NHCAP: LSFX has shown strong efficacy (78.6%-89.3%) in treating Nursing and Healthcare-Associated Pneumonia (NHCAP), a category in Japan that includes many elderly patients with aspiration pneumonia [6]. The median age in one study was 86 years, indicating its potential value in this vulnerable, complex population [6].

Summary for Researchers

  • For typical CAP: Lascufloxacin is a non-inferior alternative to levofloxacin with a comparable safety profile [1].
  • For complex or high-risk cases: Lascufloxacin may offer a theoretical and preclinical advantage due to its dual-targeting mechanism (potentially lowering resistance risk) and its enhanced activity against polymicrobial and anaerobic infections, which are common in aspiration pneumonia and in elderly, frail patients [2] [4] [6].

References

Lascufloxacin anaerobic bacteria coverage versus clindamycin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Methodologies

The data supporting the above comparisons come from standardized in vitro and clinical study protocols.

In Vitro Susceptibility Testing

The activity of lascufloxacin against anaerobes was demonstrated via minimum inhibitory concentration (MIC) testing against numerous clinical isolates and reference strains [1]. The methodology can be summarized as follows:

  • Bacterial Strains: The study used 188 clinical isolates and 69 reference strains from 31 genera of anaerobic bacteria, including Prevotella, Porphyromonas, and Fusobacterium [1].
  • Procedure: The broth microdilution method was used to determine the MIC, which is the lowest concentration of an antibiotic that prevents visible bacterial growth [1].
  • Result Interpretation: Lascufloxacin showed low MIC values (e.g., ≤0.015–2 μg/mL for most reference strains), indicating potent antibacterial activity [1].
Clinical Trial Designs

Clinical effectiveness is often assessed through open-label studies, especially for newer drugs like lascufloxacin.

  • Lascufloxacin for Pneumonia: A 2024 retrospective study investigated the clinical effectiveness of intravenous LSFX in 55 patients with pneumonia and related conditions [2] [3].

    • Patient Population: The study included hospitalized adults, with a median age of 76, many with underlying diseases and moderate community-acquired or healthcare-associated pneumonia [2].
    • Intervention & Efficacy Assessment: Patients received IV LSFX. Clinical improvement was judged by the attending physician based on the resolution of symptoms like fever, cough, and dyspnea [2]. The study reported an 81.5% (45/55) clinical improvement rate, with 88.9% (8/9) of lung abscess patients improving [2].
  • Clindamycin for Various Infections: The evidence for clindamycin is based on its long-standing use and inclusion in professional guidelines [4].

    • Approved Indications: Its uses are well-defined in treatment guidelines for anaerobic infections like intra-abdominal abscesses and aspiration pneumonia [4].

Clinical Performance and Considerations

For researchers, understanding the clinical context and safety profile is crucial for drug selection.

Aspect Lascufloxacin (LSFX) Clindamycin
Clinical Efficacy (Recent Studies) 95.2% success as 1st-line for CAP; 88.9% improvement in lung abscesses as 2nd-line [2] Established efficacy for anaerobic infections; recommended for aspiration pneumonia [4]
Switch Therapy (IV to Oral) High implementation rate (95%); effective for mild-to-moderate COP [5] Not specifically highlighted in results, but oral formulations are available [4]
Safety Profile No severe adverse effects reported in a study of 55 patients [2]. In a larger trial, 10% had drug-related AEs, most commonly hepatic dysfunction [5] Common side effects include GI effects; risk of C. difficile-associated diarrhea [4]
Key Considerations Potent new option with broad spectrum and good lung penetration; more real-world data may be needed [2] [3] Established, cost-effective generic; resistance possible (inducible macrolide-lincosamide-streptogramin B) [4]

Summary for Research and Development

For researchers and drug development professionals, the key distinctions are as follows:

  • Lascufloxacin represents an innovative fluoroquinolone with a dual-targeting mechanism that may help limit resistance. Its primary advantage in the anaerobic space is its potent in vitro activity coupled with excellent lung penetration, making it a promising candidate for treating respiratory tract infections with an anaerobic component, such as aspiration pneumonia and lung abscess [1] [2] [6].
  • Clindamycin remains a cornerstone for anaerobic infections outside the respiratory tract. Its value lies in its proven clinical track record, cost-effectiveness, and availability in multiple formulations. However, prescribers must be vigilant about its association with C. difficile infection and the potential for bacterial resistance [4].

References

Lascufloxacin KRP-AM1977 cross-resistance existing quinolones

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Antibacterial Activity and Cross-Resistance Profile

Table 1: Minimum Inhibitory Concentration (MIC₉₀) Comparison of Lascufloxacin and Other Antimicrobials (μg/mL) [1]

Pathogen (Number of Isolates) Lascufloxacin Levofloxacin Garenoxacin Ciprofloxacin Comments
MRSA (100) 2 >128 64 >128 Activity almost same as linezolid/vancomycin [1]
MSSA (30) 0.015 0.25 0.03 - -
S. epidermidis (30) 0.12 4 1 - More potent than all other agents tested [1]
E. faecalis (30) 0.12 2 0.25 - More potent than all other agents tested [1]
S. pneumoniae (PSSP, 30) 0.06 1 0.06 - -
S. pneumoniae (PRSP, 30) 0.06 1 0.06 - -

Table 2: Activity Against Anaerobic Bacteria (MIC ranges, μg/mL) [2] [3]

Genus Lascufloxacin MIC Range (μg/mL)
Porphyromonas spp. ≤0.015 - 4
Prevotella spp. 0.125 - 4
Fusobacterium spp. 0.06 - 0.5
Parvimonas micra 0.25 - 16
Gram-positive anaerobic cocci ≤0.015 - 2

Detailed Experimental Protocols

The robust data supporting lascufloxacin's profile come from standardized and rigorous experimental methods.

Broth and Agar Dilution Methods for MIC Determination

The core data on antibacterial activity were generated primarily using broth or agar dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [1].

  • Bacterial Strains: Studies used fresh clinical isolates (2013-2015) from Japanese hospitals. For key species, only one isolate per patient was used to avoid skewing data [1]
  • Quinolone-Resistant Mutants: Laboratory-generated mutants were used to study cross-resistance. These included sequentially selected quinolone-resistant strains of S. aureus, S. pneumoniae, and E. coli derived from parent strains using various quinolones [1]
  • Procedure: Two-fold serial dilutions of antibiotics were prepared in agar or broth media, inoculated with a standardized bacterial density (~10⁴ CFU/spot for agar), and incubated. The MIC was recorded as the lowest concentration that completely inhibited visible growth [1]
Enzymatic Inhibition Assay

To investigate the mechanism behind reduced cross-resistance, researchers conducted enzymatic inhibition assays against the molecular targets of quinolones: DNA gyrase and topoisomerase IV [4] [1].

  • Enzyme Sources: The study used both wild-type and mutated target enzymes from S. aureus [1]
  • Measurement: The assay measured the 50% inhibitory concentration (IC₅₀) of lascufloxacin and comparator quinolones against the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. Lascufloxacin showed potent inhibitory activity against both wild-type and mutated enzymes, explaining its activity against quinolone-resistant whole bacteria [4] [1]

The following diagram illustrates the logical flow of the key experiments conducted to establish the profile of lascufloxacin.

Start Lascufloxacin (KRP-AM1977) Novel 8-Methoxy Fluoroquinolone Exp1 In Vitro Susceptibility Testing Start->Exp1 Exp2 Enzymatic Inhibition Assay Start->Exp2 Exp3 Intrapulmonary Pharmacokinetics Start->Exp3 Sub1a • CLSI broth/agar dilution • Clinical isolates & lab-derived mutants • Output: MIC50, MIC90 Exp1->Sub1a Sub2a • Inhibit DNA gyrase & topoisomerase IV • Use of wild-type & mutated enzymes • Output: IC50 values Exp2->Sub2a Sub3a • Healthy volunteers, single 75mg dose • Bronchoalveolar lavage (BAL) • Measure in plasma, ELF, and AM Exp3->Sub3a Sub1b Key Finding: Most potent anti-Gram-positive activity among tested quinolones Sub1a->Sub1b Con1 Conclusion: Broad-spectrum activity with incomplete cross-resistance Sub1b->Con1 Sub2b Key Finding: Potent activity against both wild-type and mutated enzymes Sub2a->Sub2b Con2 Conclusion: Mechanism for efficacy against quinolone-resistant strains Sub2b->Con2 Sub3b Key Finding: High & sustained concentrations at infection site (ELF & AM) Sub3a->Sub3b Con3 Conclusion: Favorable pharmacokinetics for respiratory infections Sub3b->Con3

Pharmacokinetic and Clinical Correlates

Beyond in vitro potency, effective treatment requires the drug to reach the site of infection.

Intrapulmonary Penetration

A study in healthy volunteers given a single 75 mg oral dose showed that lascufloxacin achieves high and sustained concentrations at the primary site of respiratory infection [5].

  • Epithelial Lining Fluid (ELF): The maximum concentration (Cmax) was 12.3 μg/mL, with an area under the curve (AUC₀–₂₄) of 123 μg·h/mL. The average concentration in ELF was 57.5 to 86.4 times higher than the free drug concentration in plasma [5]
  • Alveolar Macrophages (AM): The Cmax was 21.8 μg/mL, with an AUC₀–₂₄) of 325 μg·h/mL. The average concentration in AM was 71.0 to 217 times higher than the free drug concentration in plasma [5]

These concentrations significantly exceed the MIC₉₀ for common respiratory pathogens, supporting its clinical use for pneumonia.

Clinical Effectiveness Against Resistant Pathogens

Recent clinical studies confirm the translational value of its in vitro profile.

  • Macrolide-Resistant *Mycoplasma pneumoniae*: A 2025 prospective study found lascufloxacin was highly effective, with 90% of patients experiencing fever resolution within 48 hours—a result equivalent to minocycline, the recommended first-line treatment for these resistant strains [6]
  • Real-World Pneumonia Treatment: A 2024 retrospective study on hospitalized pneumonia patients concluded that intravenous lascufloxacin was clinically effective, including for cases with underlying lung diseases and lung abscesses, with 81.5% of patients improving and no severe adverse events reported [7]

Summary for Researchers

Lascufloxacin distinguishes itself from existing quinolones through its enhanced activity against Gram-positive bacteria, potent inhibition of both wild-type and mutated target enzymes, favorable intrapulmonary penetration, and demonstrated clinical efficacy against resistant pathogens like MRSA and macrolide-resistant Mycoplasma pneumoniae.

References

Lascufloxacin clinical cure rate NHCAP retrospective study

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety of Lascufloxacin for NHCAP

The table below summarizes the key outcomes from an open-label, single-arm study that investigated the use of oral Lascufloxacin (75 mg once daily for 7 days) in patients with mild-to-moderate NHCAP [1].

Outcome Measure Result (at Test of Cure, 5-10 days after treatment)
Clinical Cure Rate 96.2% (100/104 patients)
95% Confidence Interval 90.44% - 98.94%
Early Clinical Efficacy (during treatment) 97.1% (101/104 patients)
Microbiological Eradication Data specifically for NHCAP study not fully detailed
Common Adverse Event Hepatic dysfunction
Drug-Related Adverse Events 10.0% of patients
Serious Adverse Events No severe LSFX-induced events excluding worsening pneumonia

Detailed Experimental Protocol

For researchers aiming to understand or compare the study design, here is a detailed methodology of the cited NHCAP trial [1].

  • Study Design: Investigator-initiated, multicenter, open-label, single-arm, interventional clinical trial.
  • Objectives: To confirm the clinical efficacy and safety profile of Lascufloxacin against NHCAP.
  • Patient Enrollment: Participants were recruited from 24 affiliated hospitals.
  • Inclusion Criteria:
    • Adults >20 years old with acute onset of obvious infiltrates on chest X-ray or CT within 48 hours of drug administration.
    • Presence of specific clinical symptoms (e.g., cough, purulent sputum, fever ≥37°C, abnormal auscultation) and laboratory findings (e.g., increased CRP, leukocytosis, hypoxemia).
    • Classified as mild or moderate severity by the A-DROP scoring system.
    • Met at least one criterion for NHCAP (e.g., residency in a long-term care facility, recent hospital discharge, elderly and requiring care, receiving regular outpatient infusion therapy).
  • Intervention: Oral administration of 75 mg Lascufloxacin once daily for 7 consecutive days. Treatment could be extended to a maximum of 10 days if deemed necessary by the attending physician.
  • Efficacy Assessment:
    • Early Clinical Response: Assessed on day 3 of administration.
    • End of Treatment (EOT): Assessed on day 7.
    • Test of Cure (TOC): Primary endpoint, assessed 5-10 days after the end of LSFX administration.
  • Outcome Definitions:
    • Clinical Cure: Complete resolution or significant improvement of symptoms and signs of infection.
    • Microbiological Eradication: Absence of the original pathogen in cultures from the infection site after treatment.

This workflow summarizes the key stages of the clinical trial:

workflow Start Patient Screening & Enrollment Criteria Inclusion Criteria: • Adults >20 years • Acute infiltrates on X-ray/CT • NHCAP criteria • Mild/Moderate (A-DROP) Start->Criteria Intervention Intervention: Oral Lascufloxacin 75 mg once daily (7-10 days treatment) Criteria->Intervention Assessment Efficacy Assessment Timepoints Intervention->Assessment T1 Early Response (Day 3) Assessment->T1 T2 End of Treatment (Day 7) T1->T2 T3 Test of Cure (5-10 days post-treatment) T2->T3 Outcome Primary Outcome: Clinical Cure Rate at TOC T3->Outcome

Mechanism of Action and Comparative Context

  • Dual-Targeting Mechanism: Lascufloxacin is a novel 8-methoxy fluoroquinolone that potently inhibits both DNA gyrase (GyrA) and topoisomerase IV (ParC). This dual targeting is a key differentiating feature, as it is anticipated to minimize the development of bacterial resistance compared to earlier quinolones that strongly inhibit only one of these enzymes [2] [1].
  • Spectrum of Activity: Lascufloxacin demonstrates potent in vitro activity against a broad range of respiratory pathogens, including oral Streptococcus spp. and anaerobic bacteria, which are often implicated in aspiration pneumonia common in NHCAP patients [2].
  • Considerations for Future Comparisons: When comparing Lascufloxacin to other alternatives like tigecycline, it is important to note that high-dose tigecycline (200 mg load, then 100 mg q12h) has shown better outcomes than the standard dose for severe infections in some meta-analyses, though these are based on observational data [3]. Direct head-to-head clinical trials between Lascufloxacin and other agents for NHCAP are not available in the current search results.

References

Lascufloxacin lung concentration plasma concentration ratio

Author: Smolecule Technical Support Team. Date: February 2026

Comparison with Other Antibiotics

Lascufloxacin's high lung penetration provides a distinct advantage, allowing for effective bacterial eradication at lower systemic doses compared to other fluoroquinolones.

Antibiotic Clinical Dose (mg) Free Plasma AUC (fAUC, μg·h/mL) Key Lung Penetration & Efficacy Findings
Lascufloxacin 75 2.65 [1] Superior penetration with ELF concentrations >15x plasma; effective against levofloxacin-resistant S. pneumoniae [2].
Levofloxacin 500 33.1 [1] Requires higher systemic dose and exposure (fAUC) for efficacy.
Garenoxacin 400 15.0 [1] ---
Grepafloxacin 400 6.35 [1] ---

Experimental Protocols

The critical data on lung concentration comes from a specific clinical study design.

Intrapulmonary Pharmacokinetics Study in Humans
  • Objective: To investigate the penetration of lascufloxacin into the lung epithelial lining fluid (ELF) and alveolar macrophages (AM) in healthy adult volunteers [3].
  • Subjects: 30 healthy adult male Japanese subjects [3].
  • Dosage: A single oral dose of 75 mg lascufloxacin [3].
  • Sample Collection: Bronchoalveolar lavage (BAL) and blood sampling were performed simultaneously at 1, 2, 4, 6, or 24 hours after administration [3].
  • Concentration Measurement: Drug concentrations were determined in plasma, ELF, and AM. The volume of ELF was estimated using the urea dilution method, a standard technique for such studies [3].
Hollow-Fiber Infection Model (HFIM) for Efficacy
  • Objective: To evaluate the bactericidal efficacy of lascufloxacin against Streptococcus pneumoniae by simulating human ELF and plasma concentrations in vitro [2].
  • Model System: The Hollow-Fiber Infection Model, which simulates human pharmacokinetic profiles [2].
  • Bacterial Strains: Levofloxacin-sensitive and levofloxacin-resistant S. pneumoniae [2].
  • Key Finding: When ELF concentrations were simulated, lascufloxacin demonstrated strong bactericidal activity against both strains. In contrast, simulated plasma concentrations showed only a bacteriostatic effect against the resistant strain [2]. This directly links high lung penetration to clinical efficacy.

Experimental Workflow and Key Findings

The diagram below illustrates the journey of lascufloxacin from administration to site-of-action efficacy, based on the described methodologies.

Admin Oral Administration (75 mg) PK_Study Human PK Study (Healthy Volunteers) Admin->PK_Study Plasma Plasma Concentration Cmax: 0.576 μg/mL PK_Study->Plasma Measurement ELF Epithelial Lining Fluid Cmax: 12.3 μg/mL PK_Study->ELF High Penetration AM Alveolar Macrophages Cmax: 21.8 μg/mL PK_Study->AM Very High Penetration HFIM Hollow-Fiber Infection Model (Simulates Human PK) ELF->HFIM Concentration Simulated AM->HFIM Concentration Simulated Efficacy Bactericidal Effect vs S. pneumoniae HFIM->Efficacy Direct Eradication

Conclusion

For researchers and drug development professionals, the data confirms that lascufloxacin's high and sustained concentration in the lung is a defining characteristic. This favorable pharmacokinetic profile allows it to achieve potent bactericidal activity at the site of infection, making it a valuable therapeutic option, particularly for difficult-to-treat respiratory pathogens, including resistant strains.

References

Lascufloxacin safety profile versus other novel fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Overview

The table below summarizes the safety data for lascufloxacin from recent clinical studies, alongside a general safety context for other novel fluoroquinolones.

Drug Name Reported Adverse Events (AEs) Frequency & Severity in Clinical Studies Notes / Context for Other FQs
Lascufloxacin Hepatic dysfunction (elevated AST/ALT) [1] [2]. Most AEs were mild or moderate; no severe drug-related AEs reported in multiple studies [3] [2] [4].
Disruption of gut and salivary microbiota [5]. In studies on community-onset pneumonia, drug-related AEs occurred in 10.0% of patients [1].
Other Novel FQs (e.g., Delafloxacin, Levonadifloxacin) Class-wide AEs: Tendonitis, neuropathy, CNS effects, QT prolongation (see below) [6] [7]. Generally well-tolerated in clinical studies with mild to moderate AEs [6] [7]. "New systemic FQs present potent antibacterial activity... Generally, in clinical studies, the new FQs were well-tolerated" [6].
Older FQs The class is associated with severe AEs, leading to FDA/EMA safety warnings and market withdrawal of some drugs (e.g., sparfloxacin) [6] [7]. The safety profile is a significant concern, restricting their use as first-line agents [6] [7].

Fluoroquinolone Class-Wide Safety Concerns

All fluoroquinolones carry a risk of serious adverse events. Regulatory agencies have issued safety warnings for the entire class regarding the following potential effects [6] [7]:

  • Tendinopathy and Tendon Rupture
  • Peripheral Neuropathy
  • Central Nervous System Effects (e.g., anxiety, insomnia, confusion)
  • QT Interval Prolongation and potential cardiac arrhythmias
  • Exacerbation of Myasthenia Gravis
  • Blood Glucose Disturbances (hypo- or hyperglycemia)

While the new FQs, including lascufloxacin, appear to have a better-tolerated profile in initial studies, continuous post-marketing surveillance is crucial to confirm their long-term safety [6] [7].

Experimental Data and Methodologies

The positive safety profile of lascufloxacin is supported by several clinical studies. Here are the key methodologies from the cited research:

  • Study Design for Pneumonia Treatment [1] [2]

    • Population: Patients with mild-to-moderate community-onset pneumonia (COP) or nursing- and healthcare-associated pneumonia (NHCAP), predominantly elderly (median age 73-86 years).
    • Intervention: Intravenous lascufloxacin (150 mg once daily) with a loading dose (300 mg), with a switch to oral lascufloxacin (75 mg once daily) after 3-5 days.
    • Safety Assessment: AEs were monitored and recorded throughout the treatment period. Causality to the study drug was assessed by investigators. Hepatic toxicity was specifically defined as AST or ALT levels rising to three times the upper limit of normal [2].
  • Microbiota Impact Analysis [5]

    • Population: Healthy adults and patients with pneumonia.
    • Intervention: Oral lascufloxacin (75 mg once daily).
    • Assessment: Fecal and saliva samples were collected at multiple time points. The diversity and composition of gut and salivary microbiota were analyzed using next-generation sequencing. α-diversity (richness and evenness) and β-diversity (differences between microbial communities) were measured.

Adverse Event Mechanisms

The diagram below outlines the hypothesized pathways for fluoroquinolone-induced adverse effects.

fq_mech cluster_primary Primary Mechanisms cluster_secondary Proposed Downstream Effects cluster_adverse Manifestation of Adverse Events FQ Fluoroquinolone (FQ) Topo Inhibition of Bacterial topoisonmerases FQ->Topo ROS Oxidative Stress & Mitochondrial Damage FQ->ROS Chelate Chelation of Metal Ions FQ->Chelate GABA GABA Receptor Inhibition FQ->GABA MitoD Mitochondrial Dysfunction ROS->MitoD OxStress Oxidative Stress ROS->OxStress Tendon Tendinopathy MitoD->Tendon Neuro Neuropathy MitoD->Neuro Hepatic Hepatic Effects OxStress->Hepatic Dysgly Dysglycemia Chelate->Dysgly CNS CNS Effects GABA->CNS

Conclusion and Research Considerations

Current evidence suggests that lascufloxacin has an acceptable safety profile for treating respiratory infections, particularly in the elderly. However, please note the following limitations in the available data:

  • Lack of Direct Comparisons: The existing studies for lascufloxacin are primarily single-arm or uncontrolled trials. There is a lack of randomized controlled trials that directly compare its safety head-to-head with other novel fluoroquinolones like delafloxacin.
  • Post-Marketing Data: The manufacturer and regulatory authorities continue to monitor the drug's safety in the wider population, which is critical for identifying rarer, long-term adverse events [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

475.1485685 Da

Monoisotopic Mass

475.1485685 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8GYE97TPKI

Wikipedia

Lascufloxacin hydrochloride

Dates

Last modified: 02-18-2024
1: Kishii R, Yamaguchi Y, Takei M. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977). Antimicrob Agents Chemother. 2017 May 24;61(6). pii: e00120-17. doi: 10.1128/AAC.00120-17. Print 2017 Jun. PubMed PMID: 28320717; PubMed Central PMCID: PMC5444182.
2: Murata M, Kosai K, Yamauchi S, Sasaki D, Kaku N, Uno N, Morinaga Y, Hasegawa H, Miyazaki T, Izumikawa K, Mukae H, Yanagihara K. In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e01971-17. doi: 10.1128/AAC.01971-17. Print 2018 Apr. PubMed PMID: 29439959; PubMed Central PMCID: PMC5913943.
3: Furuie H, Tanioka S, Shimizu K, Manita S, Nishimura M, Yoshida H. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e02169-17. doi: 10.1128/AAC.02169-17. Print 2018 Apr. PubMed PMID: 29339391; PubMed Central PMCID: PMC5913947.

Explore Compound Types